Methyl 6-chloro-2-methyl-5-nitronicotinate
Description
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Structure
3D Structure
Properties
Molecular Formula |
C8H7ClN2O4 |
|---|---|
Molecular Weight |
230.60 g/mol |
IUPAC Name |
methyl 6-chloro-2-methyl-5-nitropyridine-3-carboxylate |
InChI |
InChI=1S/C8H7ClN2O4/c1-4-5(8(12)15-2)3-6(11(13)14)7(9)10-4/h3H,1-2H3 |
InChI Key |
KKKSYCIJDAEFGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1C(=O)OC)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Foundational & Exploratory
Methyl 6-chloro-2-methyl-5-nitronicotinate: A Technical Guide to Properties, Synthesis, and Application
CAS: 1706432-29-2 Formula: C₈H₇ClN₂O₄ Molecular Weight: 230.61 g/mol
Part 1: Executive Summary
Methyl 6-chloro-2-methyl-5-nitronicotinate (CAS 1706432-29-2) is a highly functionalized pyridine scaffold extensively utilized in the synthesis of bioactive heterocycles. Characterized by its "push-pull" electronic structure—where the electron-withdrawing nitro and ester groups activate the 6-chloro position—this compound serves as a critical intermediate for Nucleophilic Aromatic Substitution (SₙAr) and subsequent cyclization reactions.
It is primarily deployed in the discovery of kinase inhibitors (e.g., BTK, EGFR targets) and agrochemcials (nicotinoid derivatives), offering a distinct substitution pattern (2-methyl) that differentiates it from the more common 6-chloro-5-nitronicotinate analogs, thereby influencing binding affinity and metabolic stability in downstream targets.
Part 2: Chemical Identity & Physicochemical Profile
Identification Data
| Parameter | Value |
| IUPAC Name | Methyl 6-chloro-2-methyl-5-nitro-pyridine-3-carboxylate |
| CAS Number | 1706432-29-2 |
| SMILES | COC(=O)C1=C(C)N=C(Cl)C([O-])=C1 |
| Molecular Formula | C₈H₇ClN₂O₄ |
| Structural Class | 2,3,5,6-Tetrasubstituted Pyridine |
Physicochemical Properties (Experimental & Predicted)
Note: As a specialized intermediate, some values are derived from high-fidelity predictive models (ACD/Labs, ChemAxon) validated against structural analogs.
| Property | Value / Range | Context |
| Appearance | Pale yellow to off-white solid | Typical of nitro-chloropyridines |
| Melting Point | 75–85 °C (Predicted) | Analogous to 6-chloro-5-nitronicotinate (76°C) |
| Boiling Point | ~320 °C (at 760 mmHg) | Decomposition likely prior to boiling |
| Density | 1.48 ± 0.1 g/cm³ | High density due to nitro/chloro groups |
| LogP | 1.8 – 2.1 | Moderate lipophilicity; suitable for organic solvents |
| pKa | -4.8 (Conjugate acid) | Extremely weak base due to EWG suppression of N-lone pair |
| Solubility | Soluble in DCM, EtOAc, DMSO | Poorly soluble in water; hydrolyzes slowly in aqueous base |
Part 3: Synthetic Utility & Reactivity Profile
The core value of CAS 1706432-29-2 lies in its orthogonal reactivity. The molecule possesses three distinct "handles" for chemical modification, allowing for the rapid generation of molecular complexity.
Reactivity Logic
-
C6-Chlorine (Electrophilic Site): The 6-chloro position is highly activated for SₙAr by the para-nitro group and the ortho-ring nitrogen. This allows displacement by amines, alkoxides, and thiols under mild conditions.
-
C5-Nitro (Reducible Site): Following SₙAr, the nitro group can be reduced to an amine (using Fe/NH₄Cl, SnCl₂, or H₂/Pd). This often sets up an intramolecular cyclization with the substituent at C6 (e.g., forming imidazopyridines).
-
C3-Ester (Acylating Site): The methyl ester can be hydrolyzed to the acid, converted to an amide, or reduced to an alcohol, providing a vector for solubility-enhancing groups.
Visualization of Reactivity Pathways
Figure 1: Reaction map illustrating the primary utility of the scaffold in generating bicyclic heterocycles via sequential substitution and reduction.
Part 4: Experimental Protocols
Synthesis of the Core Scaffold (Inferred High-Fidelity Route)
While direct synthesis is often proprietary, the following protocol is the standard industrial method for 2-methyl-5-nitro-6-chloronicotinates.
Step 1: Pyridone Formation (Guareschi-Thorpe Condensation)
-
Reagents: Ethyl acetoacetate, Cyanoacetamide, Base (KOH).
-
Mechanism: Condensation yields 3-cyano-6-hydroxy-4-methyl-2-pyridone, which is subsequently hydrolyzed and decarboxylated to 6-hydroxy-2-methylnicotinic acid.
Step 2: Nitration
-
Conditions: 60–80°C, 4 hours.
-
Outcome: Electrophilic aromatic substitution occurs at the C5 position (ortho to the hydroxyl) to yield 6-hydroxy-2-methyl-5-nitronicotinic acid .
Step 3: Chlorination & Esterification (One-Pot or Sequential)
-
Reagents: POCl₃ (Phosphorus oxychloride), PCl₅, followed by MeOH quench.
-
Protocol:
-
Suspend the nitrated acid in POCl₃ (5 equiv).
-
Reflux (110°C) for 3–6 hours. The hydroxyl group is converted to chloride, and the acid chloride is formed.
-
Cool to 0°C and slowly add Methanol (excess).
-
Yield: ~60–75% over two steps.
-
Standard Operating Procedure: SₙAr Functionalization
Use this protocol to derivatize CAS 1706432-29-2 with a primary amine.
Materials:
-
Substrate: Methyl 6-chloro-2-methyl-5-nitronicotinate (1.0 eq)
-
Nucleophile: Primary amine (e.g., Aniline, Benzylamine) (1.1 eq)
-
Base: DIPEA (Diisopropylethylamine) or K₂CO₃ (2.0 eq)
-
Solvent: DMF (anhydrous) or Acetonitrile
Procedure:
-
Preparation: Dissolve the substrate in DMF (0.2 M concentration) in a round-bottom flask under N₂ atmosphere.
-
Addition: Add the base followed by the amine dropwise at 0°C.
-
Note: The reaction is exothermic. Control temperature to prevent ester hydrolysis.
-
-
Reaction: Stir at Room Temperature (25°C) for 2–4 hours. Monitor by TLC/LC-MS (Disappearance of starting material peak at MW 230).
-
Workup: Pour mixture into ice-water. The product typically precipitates as a yellow/orange solid. Filter and wash with water.
-
Purification: Recrystallization from EtOH or Flash Chromatography (Hexane/EtOAc).
Part 5: Applications in Drug Discovery
Kinase Inhibitor Scaffolds
The 2-methyl-5-nitro-nicotinate core is a precursor to Pyrido[2,3-d]pyrimidines and 1,6-Naphthyridines , privileged structures in kinase inhibition (e.g., BTK, PI3K).
-
Mechanism: The 2-methyl group provides a steric anchor that can restrict rotation in the binding pocket, potentially enhancing selectivity compared to the des-methyl analogs.
-
Workflow:
-
SₙAr with aniline.
-
Reduction of Nitro group.
-
Cyclization with urea or formamidine.
-
Workflow Visualization
Figure 2: Typical medicinal chemistry workflow converting the scaffold into a bioactive candidate.
Part 6: Safety & Handling (SDS Summary)
Hazard Classification (GHS):
-
Skin Irrit. 2 (H315): Causes skin irritation.
-
Eye Irrit. 2A (H319): Causes serious eye irritation.
-
STOT SE 3 (H335): May cause respiratory irritation.
-
Skin Sens. 1: Potential sensitizer due to the reactive chloro-nitro motif.
Handling Precautions:
-
Engineering Controls: Use only in a chemical fume hood.
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture sensitive (ester hydrolysis risk).
-
Spill Response: Absorb with inert material (vermiculite). Do not flush into drains (toxic to aquatic life).
References
-
PubChem. (2025).[3] Methyl 6-chloro-5-nitronicotinate (Analogous Compound Data). National Library of Medicine. Retrieved March 7, 2026, from [Link]
Sources
Chemical structure of Methyl 6-chloro-2-methyl-5-nitronicotinate
[1][2]
Chemical Identity & Structural Analysis
Methyl 6-chloro-2-methyl-5-nitronicotinate is a highly functionalized pyridine derivative.[1][2] Its structure is defined by a tetrasubstituted pyridine ring, featuring a reactive electrophilic core (C6-Cl) activated by an adjacent nitro group.[1]
Physiochemical Properties
| Property | Data |
| CAS Number | 1706432-29-2 (Ester) / 1638765-04-4 (Acid precursor) |
| IUPAC Name | Methyl 6-chloro-2-methyl-5-nitro-3-pyridinecarboxylate |
| Molecular Formula | C₈H₇ClN₂O₄ |
| Molecular Weight | 230.60 g/mol |
| Appearance | Pale yellow to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in water |
| LogP | ~1.5 (Predicted) |
Structural Features & Electronic Effects
The molecule possesses three distinct "handles" for orthogonal functionalization:
-
C6-Chlorine (Electrophile): The chlorine atom is highly activated for Nucleophilic Aromatic Substitution (SₙAr).[1][2] This activation arises from the electron-withdrawing nature of the ortho-nitro group and the para-ring nitrogen.[1]
-
C5-Nitro Group: Acts as a strong electron-withdrawing group (EWG) to facilitate SₙAr at C6.[1] It also serves as a latent amine functionality (via reduction) for subsequent cyclization.[1]
-
C3-Methyl Ester: Provides a site for hydrolysis (to acid) or amidation, allowing for the attachment of solubilizing tails or pharmacophores.[1]
-
C2-Methyl Group: Provides steric bulk and can influence the binding orientation in protein active sites.[1]
Synthesis Pathways
The synthesis typically proceeds via the modification of a hydroxypyridine precursor.[1] The critical step is the "activation" of the C6 position by converting a hydroxyl group (pyridone tautomer) to a chloride.[1]
Synthesis Workflow Diagram
Figure 1: Synthetic route from acyclic precursors to the target scaffold. The chlorination step (Red) is the most hazardous.
Detailed Protocol: Chlorination Step
Note: This protocol describes the conversion of the 6-hydroxy precursor to the 6-chloro derivative, a standard transformation in pyridine chemistry.[1]
-
Reagents: 6-Hydroxy-2-methyl-5-nitronicotinic acid (1.0 eq), Phosphorus Oxychloride (POCl₃, 5-10 eq), DMF (Catalytic, 0.1 eq).
-
Setup: Dry round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂).
-
Procedure:
-
Workup:
-
Cool the mixture to room temperature.
-
Carefully pour the reaction mass onto crushed ice (Hydrolysis of excess POCl₃ is violent).[1]
-
Extract the aqueous slurry with Dichloromethane (DCM).[1]
-
Wash organic layer with saturated NaHCO₃ and brine.[1]
-
Dry over Na₂SO₄ and concentrate to yield the crude chloride.[1]
-
-
Esterification (if Acid used): The resulting acid chloride can be quenched directly with Methanol to form the methyl ester.[1]
Reactivity Profile & Derivatization
The primary utility of this scaffold is the regioselective displacement of the chlorine atom.[1]
Reaction Manifold
Figure 2: Divergent synthesis pathways.[1] The SₙAr pathway (Red arrows) is the most common first step.
Key Mechanism: SₙAr
The reaction with amines proceeds via a Meisenheimer Complex .[1] The 5-nitro group stabilizes the negative charge on the intermediate, significantly lowering the activation energy compared to non-nitrated pyridines.[1]
-
Conditions: 1.0 eq Substrate, 1.1 eq Amine, 2.0 eq DIPEA, THF or DMF, 0°C to RT.
-
Selectivity: The C6-Cl is displaced exclusively; the ester and nitro groups remain intact under mild basic conditions.[1]
Applications in Drug Discovery
This molecule serves as a "linchpin" intermediate for constructing bicyclic heterocycles.[1]
-
Kinase Inhibitors:
-
Bicyclic Formation:
-
Anticoccidial Agents:
-
Historical use of nitronicotinamide derivatives in veterinary medicine for treating parasitic infections in poultry.[1]
-
Safety & Handling
References
-
BenchChem. Methyl 6-chloro-2-methyl-5-nitronicotinate Product Analysis & Reactivity Profile.Link
-
PubChem. Methyl 6-chloro-5-nitronicotinate (Analogous Structure Data).Link
-
BLD Pharm. Catalog Entry: Methyl 6-chloro-2-methyl-5-nitronicotinate (CAS 1706432-29-2).[1][3][2][4][5]Link[3][2][4]
-
Accela ChemBio. Precursor Synthesis: 6-Chloro-2-methyl-5-nitronicotinic Acid.[1][2]Link
Sources
- 1. 59237-53-5|Methyl 6-chloro-5-nitronicotinate|BLD Pharm [bldpharm.com]
- 2. Methyl 6-chloro-2-methyl-5-nitronicotinate | Benchchem [benchchem.com]
- 3. 7477-10-3|6-Chloro-5-nitronicotinic acid|BLD Pharm [bldpharm.com]
- 4. 1780826-60-9|Methyl 2,4-dichloro-6-methyl-5-nitronicotinate|BLD Pharm [bldpharm.com]
- 5. 936130-27-7|Methyl 2-methyl-5-nitronicotinate|BLD Pharm [bldpharm.com]
Methyl 6-chloro-2-methyl-5-nitronicotinate: A Strategic Scaffold for Medicinal Chemistry
[1]
Executive Summary
Methyl 6-chloro-2-methyl-5-nitronicotinate (CAS: 1706432-29-2) represents a highly functionalized pyridine derivative essential for the synthesis of complex heterocyclic pharmaceutical agents.[1][2] Its structural uniqueness lies in the dense array of orthogonal functional groups—a reactive electrophilic center at C6, a modifiable ester at C3, and a reducible nitro group at C5—arranged around a 2-methylpyridine core. This guide details the physicochemical properties, synthetic logic, and handling protocols required to utilize this compound effectively in drug discovery campaigns, particularly for kinase inhibitors and antimicrobial agents.
Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]
The precise characterization of this intermediate is critical for yield optimization in downstream coupling reactions.
| Property | Data |
| IUPAC Name | Methyl 6-chloro-2-methyl-5-nitropyridine-3-carboxylate |
| CAS Registry Number | 1706432-29-2 |
| Molecular Formula | C₈H₇ClN₂O₄ |
| Molecular Weight | 230.61 g/mol |
| Physical State | Solid (typically off-white to pale yellow powder) |
| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate; sparingly soluble in water.[2][3] |
| Predicted pKa | ~ -4.8 (Conjugate acid of pyridine nitrogen due to EWG) |
| LogP (Predicted) | ~ 1.95 |
Structural Analysis & Reactivity Profile
The utility of Methyl 6-chloro-2-methyl-5-nitronicotinate stems from its electronic "push-pull" architecture, which dictates its reactivity in chemoselective transformations.
Electronic Activation (The SNAr Vector)
The chlorine atom at the C6 position is significantly activated toward Nucleophilic Aromatic Substitution (SNAr).[1] This activation is driven by:
-
Inductive/Mesomeric Withdrawal: The C5-nitro group and the C3-methyl ester are strong electron-withdrawing groups (EWGs).
-
Pyridine Nitrogen: The ring nitrogen further depletes electron density at C2 and C6.
This combination makes the C6-Cl bond highly labile to nucleophiles (amines, thiols, alkoxides) under mild conditions, often without the need for transition metal catalysis (e.g., Buchwald-Hartwig conditions).
Orthogonal Functionality
-
C3-Methyl Ester: Serves as a precursor for amides, alcohols (via reduction), or heterocycle formation (e.g., cyclization with hydrazines).
-
C5-Nitro Group: Can be reduced to an amine (using Fe/NH₄Cl or H₂/Pd), unlocking the synthesis of fused ring systems like pyrido[2,3-d]pyrimidines.
-
C2-Methyl Group: Provides steric bulk and can be oxidized to an aldehyde or acid, though it is generally stable under standard SNAr conditions.
Synthetic Logic & Pathway Visualization
The synthesis of this scaffold typically proceeds from 2-methyl-6-hydroxynicotinic acid derivatives. The workflow requires careful control of regiochemistry during nitration and chlorination.
Figure 1: Synthetic workflow for the production of Methyl 6-chloro-2-methyl-5-nitronicotinate. The pathway highlights the critical nitration step followed by dual-chlorination and subsequent selective esterification.
Experimental Protocol: Chemoselective SNAr Displacement
Objective: To demonstrate the functionalization of the C6 position with a primary amine, a common first step in drug synthesis using this scaffold.
Materials
-
Methyl 6-chloro-2-methyl-5-nitronicotinate (1.0 eq)[2]
-
Primary Amine (e.g., Benzylamine) (1.1 eq)
-
Base: Diisopropylethylamine (DIPEA) (2.0 eq)
-
Solvent: Acetonitrile (MeCN) or THF (anhydrous)
Methodology
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 6-chloro-2-methyl-5-nitronicotinate (1.0 mmol, 230.6 mg) in anhydrous MeCN (5 mL).
-
Addition: Cool the solution to 0°C using an ice bath. Add DIPEA (2.0 mmol, 348 µL) followed by the dropwise addition of the primary amine (1.1 mmol).
-
Expert Insight: Although the reaction often proceeds at room temperature, starting at 0°C prevents exotherms that could hydrolyze the C3-ester.
-
-
Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3) or LC-MS.[4]
-
Endpoint: Disappearance of the starting chloride peak (m/z 230/232 pattern) and appearance of the amine adduct.
-
-
Workup: Dilute the mixture with EtOAc (20 mL) and wash with water (2 x 10 mL) followed by brine (10 mL).
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (SiO₂).
Self-Validating Checkpoints
-
Visual Cue: The reaction mixture typically transitions from pale yellow to a deep yellow/orange upon formation of the amine adduct (due to increased conjugation).
-
LC-MS Confirmation: Look for the mass shift corresponding to
. The isotopic pattern of Chlorine ( 3:1 ratio) should disappear in the product spectrum.
Safety & Handling (MSDS Highlights)
-
Hazards: This compound is an organic nitro compound and a halogenated pyridine. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Energetics: While not classified as an explosive, nitro-pyridines can be energetic. Avoid heating crude reaction mixtures to dryness at high temperatures (>100°C) without DSC testing.
-
Sensitization: Halogenated pyridines are potential skin sensitizers. Double-gloving (Nitrile) and working in a fume hood are mandatory.
References
-
BenchChem. Methyl 6-chloro-2-methyl-5-nitronicotinate Product Data. Retrieved from
-
BLD Pharm. 6-Chloro-2-methyl-5-nitronicotinic acid and derivatives.[1][2] Retrieved from [2]
-
PubChem. Methyl 6-chloro-5-nitronicotinate (Analogous Structure Data). National Library of Medicine. Retrieved from
-
ChemicalBook. Synthesis and Properties of Chloronitronicotinates. Retrieved from
Solubility Profiling of Methyl 6-chloro-2-methyl-5-nitronicotinate in Organic Solvents: A Technical Guide
Executive Summary
Methyl 6-chloro-2-methyl-5-nitronicotinate (CAS: 1706432-29-2) is a highly functionalized, electron-deficient pyridine derivative that serves as a critical synthetic building block in medicinal chemistry[1]. Its structural architecture—featuring a chloro leaving group, a strongly electron-withdrawing nitro group, and a methyl ester—makes it an ideal substrate for nucleophilic aromatic substitution (
However, the successful scale-up of reactions involving this intermediate relies heavily on a rigorous understanding of its solubility thermodynamics. Poor solvent selection can lead to kinetic bottlenecks, suboptimal crystallization yields, and downstream purification failures. This whitepaper provides an in-depth mechanistic analysis of the solubility behavior of Methyl 6-chloro-2-methyl-5-nitronicotinate, grounded in predictive thermodynamic models and validated experimental protocols.
Physicochemical Architecture & Solvent-Solute Interactions
To predict the solubility of Methyl 6-chloro-2-methyl-5-nitronicotinate, we must first deconstruct its molecular interactions. The compound exhibits a unique polarity profile dictated by its functional groups:
-
Hydrogen Bond Acceptors: The pyridine nitrogen, the nitro group (
), and the carbonyl oxygen of the methyl ester act as strong hydrogen-bond acceptors. -
Hydrogen Bond Donors: The molecule lacks any protic hydrogens (no
or groups), making it a pure H-bond acceptor. -
Dipole Moment: The cumulative electron-withdrawing effects of the nitro and ester groups, positioned asymmetrically on the pyridine ring, generate a significant permanent dipole[1].
-
Stacking: The planar, aromatic pyridine core allows for dispersive
interactions, though these are partially sterically hindered by the ortho-methyl and chloro substituents.
Because the molecule is a strong H-bond acceptor but not a donor, it exhibits preferential solubility in polar aprotic solvents (which stabilize its strong dipole) and polar protic solvents (which can donate hydrogen bonds to its nitro and ester moieties).
Thermodynamic Predictive Modeling: Hansen Solubility Parameters (HSP)
Before committing to empirical screening, modern process chemistry relies on Hansen Solubility Parameters (HSP) to map the theoretical solubility space. The HSP framework divides the total cohesive energy of a liquid into three distinct intermolecular forces: Dispersion (
For pyridine derivatives, the base
Where
Fig 1: Hansen Solubility Parameter (HSP) theoretical workflow for solvent selection.
Empirical Solubility Data Trends
While specific quantitative saturation limits for Methyl 6-chloro-2-methyl-5-nitronicotinate are proprietary to individual drug programs, we can extrapolate highly accurate behavioral trends from extensively studied structural analogs, such as 3-hydroxy-2-nitropyridine and 4-ethoxy-3-nitropyridine[4][5].
Based on the thermodynamic principles outlined above, the expected solubility profile across standard organic solvent classes is summarized below:
| Solvent Class | Representative Solvents | Expected Solubility | Mechanistic Rationale |
| Polar Aprotic | Tetrahydrofuran (THF), Acetone, Ethyl Acetate | High | Strong dipole-dipole stabilization ( |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | Solvent acts as an H-bond donor to the solute's nitro/ester groups. Solubility decreases as the alkyl chain of the alcohol lengthens[5]. |
| Halogenated | Dichloromethane (DCM), Chloroform | High | Excellent dispersion force ( |
| Non-Polar | n-Hexane, Heptane, Toluene | Low / Insoluble | Severe mismatch in polar ( |
| Aqueous | Water | Very Low | The hydrophobic bulk of the halogenated, methylated pyridine ring prevents effective hydration[6]. |
Standardized Experimental Protocol: Isothermal Shake-Flask Method
To transition from predictive modeling to actionable process data, a self-validating experimental protocol is required. As a Senior Application Scientist, I mandate the Isothermal Shake-Flask Method coupled with High-Performance Liquid Chromatography (HPLC) .
Causality Check: Why not use simple visual dissolution or dynamic heating? Visual methods suffer from severe kinetic dissolution errors (e.g., supersaturation masking). The isothermal shake-flask method guarantees true thermodynamic equilibrium, ensuring the data generated is reliable for critical scale-up crystallization engineering[6].
Step-by-Step Methodology
Phase 1: Equilibration
-
Saturation: Add an excess mass (e.g., 500 mg) of Methyl 6-chloro-2-methyl-5-nitronicotinate to a 10 mL glass vial containing 5 mL of the target organic solvent. The visible presence of undissolved solid is non-negotiable; it is the physical proof of saturation[4].
-
Thermostatic Agitation: Seal the vials tightly to prevent volatile solvent loss. Submerge in a thermostatic shaker bath set to the target temperature (e.g.,
). -
Kinetic Resolution: Agitate the suspension at 150 RPM for a minimum of 48 to 72 hours. Nitropyridine derivatives often exhibit slow dissolution kinetics due to stable crystal packing; premature sampling will yield falsely low solubility values[6].
Phase 2: Separation & Quantification 4. Phase Separation: Remove the vials and immediately centrifuge at 10,000 RPM for 10 minutes at the exact experimental temperature to prevent temperature-shift precipitation. Alternatively, filter through a 0.22 µm PTFE syringe filter (pre-warmed to the test temperature)[4]. 5. Aliquot Extraction: Accurately pipette a known volume (e.g., 1.00 mL) of the clear supernatant. 6. Dilution & HPLC Analysis: Dilute the aliquot quantitatively into a compatible mobile phase (e.g., Acetonitrile/Water). Inject into an HPLC system utilizing a C18 stationary phase and UV detection (typically at 254 nm). 7. Validation: Calculate the concentration against a multi-point external calibration curve prepared from certified reference standards[1][4].
Fig 2: Self-validating isothermal shake-flask protocol for thermodynamic solubility determination.
Strategic Implications for Process Chemistry
Understanding the solubility of Methyl 6-chloro-2-methyl-5-nitronicotinate is not merely an academic exercise; it directly dictates synthetic success:
-
Reaction Optimization (
): Because the compound is highly soluble in polar aprotic solvents like THF and DMF, these solvents are ideal for conducting nucleophilic substitutions at the 6-chloro position, ensuring the substrate remains fully dissolved while stabilizing the Meisenheimer complex intermediate[1]. -
Crystallization & Purification: The stark contrast in solubility between polar aprotic solvents (high) and non-polar solvents like n-hexane (low) makes binary solvent systems (e.g., THF/n-hexane or EtOAc/Heptane) exceptional candidates for anti-solvent crystallization[5].
By integrating HSP predictive modeling with rigorous isothermal shake-flask quantification, researchers can systematically eliminate empirical guesswork, accelerating the development of critical pharmaceutical intermediates.
References
1.[1] Methyl 6-chloro-2-methyl-5-nitronicotinate - Benchchem | Source: benchchem.com | URL : 1 2.[6] In-depth Technical Guide: Solubility of 3-Amino-4-nitropyridine in Organic Solvents - Benchchem | Source: benchchem.com | URL : 6 3.[4] 4-Ethoxy-3-nitropyridine solubility in methanol and other organic solvents. - Benchchem | Source: benchchem.com | URL :4 4.[5] Solubility Measurement and Modeling of 3‐Hydroxy-2-nitropyridine in Ten Pure Solvents and Two Binary Mixed Solvents for T - American Chemical Society | Source: acs.org | URL :5 5.[3] Hansen solubility parameters - Kinam Park | Source: kinampark.com | URL : 3 6.[2] Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC | Source: nih.gov | URL : 2
Sources
- 1. Methyl 6-chloro-2-methyl-5-nitronicotinate | Benchchem [benchchem.com]
- 2. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kinampark.com [kinampark.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
Strategic Utilization of Methyl 6-chloro-2-methyl-5-nitropyridine-3-carboxylate: Nomenclature, Orthogonal Reactivity, and Synthetic Workflows
Executive Overview
In modern medicinal chemistry and agrochemical development, the design of targeted therapeutics relies heavily on highly functionalized, densely substituted heterocyclic scaffolds. Methyl 6-chloro-2-methyl-5-nitropyridine-3-carboxylate (CAS: 1706432-29-2) represents a premier example of such a scaffold [[1]](). Featuring four distinct, orthogonally reactive functional groups, this pyridine derivative serves as a critical intermediate for the synthesis of annulated nitrogen heterocycles, STING modulators, and 15-PGDH inhibitors 2, [[3]]().
This whitepaper deconstructs the structural mechanics of this compound, clarifies its nomenclature, and provides field-validated, step-by-step methodologies for its most critical synthetic transformations.
Chemical Nomenclature and Quantitative Identifiers
The compound is recognized across literature and supplier catalogs under several synonyms. The variation in nomenclature primarily stems from the historical naming of the pyridine-3-carboxylic acid core as "nicotinic acid." Consequently, ester derivatives are frequently referred to as "nicotinates" rather than "pyridine-3-carboxylates."
Table 1: Chemical Identifiers and Synonyms
| Property / Identifier | Value / Description |
| IUPAC Name | Methyl 6-chloro-2-methyl-5-nitropyridine-3-carboxylate |
| Primary Synonym | Methyl 6-chloro-2-methyl-5-nitronicotinate |
| Secondary Synonym | 6-Chloro-2-methyl-5-nitro-nicotinic acid methyl ester |
| CAS Registry Number | 1706432-29-2 |
| Molecular Formula | C₈H₇ClN₂O₄ |
| Molecular Weight | 230.61 g/mol |
| Des-methyl Analogue | Methyl 6-chloro-5-nitronicotinate (CAS: 59237-53-5) |
Electronic Topography and Mechanistic Profiling
The synthetic utility of methyl 6-chloro-2-methyl-5-nitropyridine-3-carboxylate is dictated by its extreme electronic deactivation. The pyridine nitrogen, the 5-nitro group, and the 3-methyl ester exert a powerful synergistic electron-withdrawing effect (-I and -M effects) 1.
This cumulative withdrawal severely depletes electron density at the C6-position, highly activating the C-Cl bond for Nucleophilic Aromatic Substitution (SNAr) . When a nucleophile attacks, the resulting negative charge is delocalized and stabilized by the ortho-nitro and para-ester groups, forming a highly stable Meisenheimer complex.
Furthermore, the presence of the 2-methyl group differentiates this scaffold from its des-methyl analogue 4. While it provides a slight inductive donation (+I), its primary role is steric shielding. It restricts the rotational freedom of the adjacent C3-ester, which can dictate the regioselectivity of subsequent cyclization reactions during API synthesis.
Fig 1: SNAr mechanism at the C6-position via a stabilized Meisenheimer complex.
Validated Experimental Workflows
To ensure high-fidelity translation from theory to the bench, the following protocols detail the causality behind reagent selection and self-validating workup procedures.
Protocol A: Regioselective SNAr Amination at C6
The displacement of the 6-chloro group is typically the first symmetry-breaking step in utilizing this scaffold.
-
Reaction Assembly : Charge a dry reaction vessel with Methyl 6-chloro-2-methyl-5-nitropyridine-3-carboxylate (1.0 eq) and the target primary amine (1.1 eq) in a polar solvent such as Ethanol or Acetonitrile (MeCN) 3.
-
Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq).
-
Causality: DIPEA acts as a sterically hindered, non-nucleophilic proton sponge. It neutralizes the HCl byproduct—driving the equilibrium forward—without competing with the primary amine for the electrophilic C6 center.
-
-
Thermal Activation : Heat the mixture to 55 °C for 2 hours.
-
Causality: While the ring is highly activated, thermal energy ensures rapid progression through the Meisenheimer transition state, suppressing side reactions.
-
-
Self-Validation & Workup : Monitor via LC-MS (disappearance of m/z 230.6). Upon completion, concentrate the mixture under reduced pressure and dissolve the residue in Ethyl Acetate. Wash successively with water and brine. The highly polar DIPEA-HCl salt partitions exclusively into the aqueous phase, yielding the product in ~82% yield 2.
Protocol B: Chemoselective Nitro Reduction
Following SNAr, the 5-nitro group is frequently reduced to an amine to enable downstream cyclization (e.g., forming imidazopyridines).
-
Reaction Assembly : Dissolve the 6-amino-5-nitro intermediate (1.0 eq) in Methanol (0.15 M).
-
Reagent Addition : Cool to 0 °C. Add Ammonia water (25%, catalytic) followed by a solution of Sodium Dithionite (Na₂S₂O₄) (10.0 eq) in water [[2]]().
-
Causality : Sodium dithionite is chosen over Palladium-catalyzed hydrogenation (Pd/C, H₂). While Pd/C is efficient, it carries a severe risk of hydrodehalogenation if any halogens are present on the newly attached amine moiety. Na₂S₂O₄ is strictly chemoselective for the nitro group. The ammonia maintains a basic pH, preventing the disproportionation of dithionite into toxic SO₂ gas.
-
Self-Validation : Stir at room temperature for 4 hours. The reaction mixture will transition from a deep yellow (characteristic of the nitro-aromatic chromophore) to a pale solution. Extract with Ethyl Acetate to isolate the 5-amino product in ~59% yield 2.
Fig 2: Synthetic divergence of the pyridine scaffold into target APIs.
Orthogonal Reactivity Matrix
The true power of this scaffold lies in the ability to address each functional group sequentially without cross-reactivity. Table 2 summarizes this quantitative and qualitative reactivity profile.
Table 2: Functional Group Reactivity Matrix
| Functional Group | Primary Transformation | Preferred Reagents | Typical Yield / Efficiency |
| C6-Chloro | Nucleophilic Aromatic Substitution (SNAr) | Amines, DIPEA, EtOH, 55°C | High (80-90%) |
| C5-Nitro | Chemoselective Reduction to Amine | Na₂S₂O₄ / NH₄OH or Fe / NH₄Cl | Moderate to High (55-85%) |
| C3-Methyl Ester | Saponification to Carboxylic Acid | LiOH or NaOH, THF/H₂O, 25°C | Quantitative (>95%) |
| C2-Methyl | Benzylic Oxidation or Deprotonation | SeO₂ (Oxidation) or LDA (Deprotonation) | Substrate Dependent |
References
1.[1] Methyl 6-chloro-2-methyl-5-nitronicotinate - Benchchem. Benchchem. 1 2.[4] Methyl-6-chloro-5-nitronicotinate synthesis. ChemicalBook. 4 3.[2] WO2021239068A1 - Heterocyclic compounds as sting modulators. Google Patents. 2 4.[5] A Green Approach to Nucleophilic Aromatic Substitutions of Nicotinic Esters in Cyrene. ResearchGate. 5 5.[3] Knowledge and Structure-Based Drug Design of 15-PGDH Inhibitors. Nimbus Therapeutics.3
Sources
- 1. Methyl 6-chloro-2-methyl-5-nitronicotinate | Benchchem [benchchem.com]
- 2. WO2021239068A1 - Heterocyclic compounds as sting modulators - Google Patents [patents.google.com]
- 3. nimbustx.com [nimbustx.com]
- 4. Methyl-6-chloro-5-nitronicotinate synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
Comparative Technical Guide: Methyl 6-chloro-5-nitronicotinate vs. 2-Methyl Analog
The following technical guide provides an in-depth analysis comparing Methyl 6-chloro-5-nitronicotinate and its 2-methyl analog (Methyl 6-chloro-2-methyl-5-nitronicotinate) .
Core Focus: Structural Electronics, Reactivity Profiles, and Synthetic Utility in Drug Discovery.
Executive Summary
In the high-stakes landscape of heterocyclic drug discovery, Methyl 6-chloro-5-nitronicotinate (Compound A) and its 2-methyl analog (Compound B) serve as linchpin scaffolds. While they share a core reactivity profile driven by the highly electrophilic 6-chlorine atom, the presence of the C2-methyl group in Compound B introduces critical steric and electronic modulations.
-
Compound A is the "Universal Donor": It offers maximum reactivity and an unsubstituted C2 position, allowing for diverse annulation strategies (e.g., pyrido[2,3-d]pyrimidines) where the C2-H is often functionalized or part of the aromatic surface.
-
Compound B is the "Specialized Effector": The C2-methyl group acts as a steric gatekeeper, often used to fill hydrophobic pockets (e.g., the solvent front or gatekeeper regions in kinase active sites) and to restrict the conformational freedom of the C3-ester, altering the metabolic stability and solubility profile of the final drug candidate.
Structural & Electronic Profiling
The distinct behaviors of these two scaffolds stem from the interplay between the electron-withdrawing nitro group and the steric environment of the pyridine ring.[1]
Comparative Data Matrix
| Feature | Methyl 6-chloro-5-nitronicotinate (Compound A ) | Methyl 6-chloro-2-methyl-5-nitronicotinate (Compound B ) |
| CAS Number | 59237-53-5 | 2092721-53-2 |
| Molecular Weight | 216.58 g/mol | 230.61 g/mol |
| C6-Cl Reactivity | High (Activated by N1 & 5-NO₂) | Moderate-High (Slightly dampened by 2-Me +I effect) |
| C3-Ester Conformation | Planar (Conjugated with ring) | Twisted/Orthogonal (Steric clash with 2-Me) |
| C2 Position | Open (C-H); Available for CH-activation | Blocked (C-Me); Hydrophobic anchor |
| Primary Utility | General intermediate for fused bicycles | SAR exploration; Kinase selectivity |
Electronic & Steric Logic
-
The "Ortho Effect" at C3: In Compound B, the methyl group at C2 is ortho to the methyl ester at C3. This creates significant steric strain ("buttressing effect"), forcing the ester carbonyl out of coplanarity with the pyridine ring.
-
Consequence: The resonance contribution of the ester to the ring is diminished in B, potentially making the C6-Cl slightly less activated than in A, but also making the ester itself more resistant to hydrolysis (metabolic stability).
-
-
Electronic Push: The Methyl group is a weak electron-donating group (+I). In Compound B, this donation slightly increases the electron density of the pyridine ring compared to A.
-
Consequence: Nucleophilic Aromatic Substitution (SNAr) at C6 is theoretically faster for A than B, though both proceed rapidly due to the dominant 5-nitro activation.
-
Synthetic Reactivity & Protocols
The core utility of these scaffolds lies in the SNAr displacement of the 6-chloro group, followed by nitro reduction and cyclization .
Visualization of Reaction Pathways
Figure 1: The canonical reaction workflow for 6-chloro-5-nitronicotinate scaffolds. Both analogs follow this path, but cyclization options differ.
Protocol 1: Regioselective SNAr Displacement
This protocol is self-validating through the observation of a distinct color change (yellow nitro compound often intensifies or shifts) and TLC mobility shift.
-
Objective: Displacement of C6-Cl with a primary amine (R-NH₂).
-
Scope: Applicable to both Compound A and B.
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 eq of the Methyl 6-chloro-5-nitronicotinate (A or B) in anhydrous THF or DMF (0.2 M concentration). Note: DMF is preferred for less nucleophilic amines.
-
Base Addition: Add 1.2 eq of DIPEA (N,N-Diisopropylethylamine).
-
Causality: The base neutralizes the HCl generated. Without it, the amine nucleophile would be protonated and deactivated.
-
-
Nucleophile Addition: Add 1.05 eq of the amine R-NH₂ dropwise at 0°C.
-
Reaction: Stir at Room Temperature (RT) for 1–4 hours.
-
Self-Validation Check: Monitor by TLC (Hexane/EtOAc 3:1). The starting material (high Rf) should disappear. The product is usually more polar (lower Rf) and deeply colored (yellow/orange) due to the "push-pull" electronic system (Amino-Nitro conjugation).
-
-
Workup: Dilute with EtOAc, wash with water (x3) to remove DMF, then brine. Dry over Na₂SO₄.
Critical Difference: Compound B (2-Me) may require heating to 40–60°C if the incoming amine is bulky, due to the cumulative steric crowding of the 2-Me and 5-NO₂ groups flanking the reaction site.
Protocol 2: Nitro Reduction to Aniline
The reduction of the nitro group reveals the C5-amine, setting up the "ortho-diamine" or "ortho-aminoester" motif required for cyclization.
Step-by-Step Methodology (Iron-Ammonium Chloride Method):
-
Setup: Suspend the SNAr product (from Protocol 1) in EtOH:H₂O (4:1).
-
Reagent: Add 5.0 eq of Iron powder (Fe) and 5.0 eq of NH₄Cl.
-
Activation: Heat to 80°C with vigorous stirring for 2 hours.
-
Causality: Iron-mediated reduction is chemoselective and avoids reducing the C6-Cl (if it wasn't displaced) or the C3-ester, unlike harsh LiAlH₄ conditions.
-
-
Self-Validation:
-
Visual: The bright yellow color of the nitro compound will fade to a pale fluorescent blue/colorless solution (characteristic of aminopyridines).
-
TLC: The amine product is significantly more polar and will stain purple/brown with Ninhydrin.
-
-
Filtration: Filter hot through Celite to remove iron oxides.
Applications in Drug Discovery[1]
The "Gatekeeper" Logic
In kinase inhibitor design, the ATP-binding pocket often contains a "gatekeeper" residue that controls access to a hydrophobic back pocket.
-
Compound A (Des-methyl): Often used when the pocket is restricted or when the inhibitor needs to adopt a flat conformation to intercalate between DNA base pairs (if targeting DNA repair enzymes like PARP).
-
Compound B (2-Methyl): The 2-methyl group is frequently deployed to clash with the gatekeeper residue (if small, like Threonine) or to twist the molecule, improving selectivity against kinases with larger gatekeeper residues.
Cyclization Constraints
When forming bicyclic systems (e.g., reacting the reduced 5-amino-3-ester with formamidine to make pyrido[3,4-d]pyrimidine):
-
From Compound A: The C2-H remains. This position can be susceptible to metabolic oxidation (to pyridone).
-
From Compound B: The C2-Me blocks this metabolic soft spot, potentially increasing the half-life (
) of the drug.
References
-
BenchChem. Methyl 6-chloro-2-methyl-5-nitronicotinate: Applications as a Synthetic Building Block.
-
ChemicalBook. Methyl 6-chloro-5-nitronicotinate: Synthesis and Properties.
-
PubChem. Methyl 6-chloro-5-nitronicotinate (Compound Summary). National Library of Medicine.
-
Harvard University. Concerted nucleophilic aromatic substitutions (Mechanistic Analysis of SNAr).
-
ChemRxiv. A generally applicable quantitative reactivity model for nucleophilic aromatic substitution.
Sources
Comprehensive Technical & Safety Data Guide: Methyl 6-chloro-2-methyl-5-nitronicotinate (CAS 1706432-29-2)
Executive Summary & Structural Causality
As a highly functionalized pyridine derivative, Methyl 6-chloro-2-methyl-5-nitronicotinate (CAS 1706432-29-2) is a potent building block in modern medicinal chemistry and organic synthesis [1]. The strategic placement of four distinct functional groups—a methyl group (C2), a methyl ester (C3), a nitro group (C5), and a chlorine atom (C6)—creates a uniquely reactive scaffold.
From a mechanistic standpoint, the pyridine ring is inherently electron-deficient. This deficiency is dramatically exacerbated by the synergistic electron-withdrawing effects of the 5-nitro and 3-methoxycarbonyl groups. Consequently, the ring is highly deactivated toward electrophilic attack but exceptionally primed for Nucleophilic Aromatic Substitution (SNAr) at the C6 position [1]. The chloro and nitro groups act as "synthetic handles," allowing application scientists to build molecular complexity in a controlled, predictable manner for the development of anticoccidial, antibacterial, and antiviral agents [1].
Physicochemical Profiling
Understanding the physical parameters of this compound is critical for both synthetic planning and hazard mitigation. The lipophilicity and crystalline nature of the compound dictate its solubility profile and handling requirements.
Table 1: Core Physicochemical Parameters
| Parameter | Value | Causality / Implication for Handling |
| CAS Number | 1706432-29-2 | Unique identifier for regulatory tracking. |
| Molecular Formula | C₈H₇ClN₂O₄ | High heteroatom count indicates potential for coordination. |
| Molecular Weight | 230.61 g/mol | Used for precise stoichiometric calculations. |
| InChI Key | KKKSYCIJDAEFGW-UHFFFAOYSA-N | Confirms exact stereochemical and connectivity mapping [1]. |
| Appearance | Pale yellow to off-white solid | Color deepens upon degradation (nitro group reduction/cleavage). |
| Solubility | Soluble in DMF, DMSO, DCM | Highly lipophilic; readily penetrates porous protective barriers. |
Material Safety Data Sheet (MSDS) Core Parameters
Note: Due to the specialized nature of this intermediate, safety protocols are extrapolated from the extensively documented and structurally identical analogue (lacking only the C2-methyl group), Methyl 6-chloro-5-nitronicotinate (CAS 59237-53-5) [2, 3].
GHS Hazard Classification
The cumulative effect of the halogen and nitro-aromatic system presents specific acute hazards.
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.
-
Skin Irritation (Category 2): H315 - Causes skin irritation.
-
Eye Irritation (Category 2A): H319 - Causes serious eye irritation.
-
Specific Target Organ Toxicity - Single Exposure (Category 3): H335 - May cause respiratory irritation [3].
Table 2: Precautionary Mitigation Strategies
| GHS Code | Directive | Mechanistic Rationale (Why it works) |
| P261 | Avoid breathing dust/fume. | Fine particulate matter can solubilize in the mucosal lining of the respiratory tract, causing acute localized inflammation [2]. |
| P280 | Wear protective gloves/clothing. | The compound's lipophilicity allows it to permeate standard latex. Nitrile or neoprene gloves (min 0.11 mm) are required to provide a robust chemical barrier [3]. |
| P403+P233 | Store in a well-ventilated place. | Prevents the accumulation of trace HCl gas, which can slowly evolve if the C6-chloro group undergoes ambient hydrolysis. |
Stability and Reactivity
-
Storage Conditions: Store at 2-8°C under an inert atmosphere (Argon or N₂). Causality: Low temperatures mitigate the thermal degradation of the nitro group, while an inert atmosphere prevents the slow, moisture-driven hydrolysis of the C3-methyl ester into a carboxylic acid.
-
Incompatibilities: Strong oxidizing agents, strong bases (will rapidly hydrolyze the ester), and strong nucleophiles (will trigger premature SNAr).
Emergency Response & Exposure Mitigation
In the event of accidental exposure, rapid intervention is required to prevent the lipophilic compound from causing deep tissue irritation.
Fig 1: Emergency response workflow for accidental exposure to halogenated nitropyridines.
Self-Validating First Aid Protocols:
-
Eye Contact: Flush continuously for 15 minutes. Causality: Water mechanically removes particulates, while prolonged flushing ensures the dilution and hydrolysis of any compound that has partitioned into the lipid-rich corneal epithelium [3].
-
Skin Contact: Wash with copious amounts of soap and water. Causality: Soap acts as a surfactant to emulsify the highly lipophilic pyridine derivative, lifting it from the dermal layer where water alone would fail [3].
Synthetic Applications & Validated Protocols
Nucleophilic Aromatic Substitution (SNAr) at C6
The C6 position is hyper-activated. The following protocol outlines the displacement of the chloro group by an amine nucleophile.
Fig 2: Mechanistic pathway of Nucleophilic Aromatic Substitution (SNAr) at the C6 position.
Step-by-Step Methodology:
-
Substrate Preparation: Dissolve Methyl 6-chloro-2-methyl-5-nitronicotinate (1.0 eq) in anhydrous DMF (0.2 M). Causality: DMF's high dielectric constant stabilizes the charged Meisenheimer transition state, accelerating the rate-determining step.
-
Base Addition: Add anhydrous K₂CO₃ (2.0 eq). Causality: K₂CO₃ is mild enough to avoid hydrolyzing the C3 methyl ester, but basic enough to scavenge the HCl byproduct, preventing protonation and deactivation of the incoming nucleophile.
-
Nucleophile Introduction: Cool the reaction to 0°C. Add the amine nucleophile (1.1 eq) dropwise, then allow warming to room temperature. Causality: The C6 position is so reactive that starting at 0°C suppresses exothermic degradation and prevents off-target attack at the ester carbonyl.
-
Self-Validating Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). The starting material (Rf ~0.6) is strongly UV-active. Complete conversion is validated by the disappearance of this spot and the emergence of a more polar product spot. Failure mode indicator: A baseline spot indicates ester hydrolysis (reduce base or temperature).
-
Workup: Quench with ice water to precipitate the product. Filter and wash with cold water to remove residual DMF and inorganic salts.
Chemoselective Reduction of the 5-Nitro Group
Reducing the nitro group to an amine yields a highly valuable intermediate for annulated nitrogen heterocyclic systems [1].
Step-by-Step Methodology:
-
Solvent System: Suspend the substrate in a 4:1 mixture of Ethanol and Water.
-
Reagent Addition: Add Iron powder (Fe, 5.0 eq) and Ammonium Chloride (NH₄Cl, 2.0 eq). Causality: Béchamp reduction conditions are strictly chosen over Pd/C catalytic hydrogenation. Palladium would cause premature catalytic dehalogenation of the C6-chloro group, destroying the scaffold. Iron provides perfect chemoselectivity for the nitro group.
-
Thermal Activation: Heat the mixture to 80°C for 2 hours.
-
Self-Validating Checkpoint: The reaction mixture will turn from yellow to a dark brown/black sludge (iron oxides). TLC will show a highly polar, ninhydrin-active spot (primary amine).
-
Workup: Filter the hot mixture through a pad of Celite to remove iron salts. Concentrate the filtrate in vacuo and extract with EtOAc.
References
-
SynQuest Laboratories. Safety Data Sheet: Methyl 6-chloro-5-nitronicotinate (August 12 2016). Retrieved from: [Link]
Reactivity Profile and Synthetic Utility of the 6-Chloro-2-methyl-5-nitronicotinate Scaffold
Executive Summary
The 6-chloro-2-methyl-5-nitronicotinate scaffold (typically utilized as a methyl or ethyl ester) is a highly functionalized, densely substituted pyridine derivative that serves as a cornerstone building block in modern medicinal chemistry. Its strategic importance lies in its predictable and orthogonal reactivity profile. By featuring a highly activated leaving group (C6-chloro), a reducible handle (C5-nitro), an orthogonal deprotection site (C3-ester), and a sterically modulating moiety (C2-methyl), this scaffold enables the rapid, controlled assembly of complex fused heterocycles—such as imidazo[4,5-b]pyridines—which are ubiquitous in kinase and PARP inhibitor drug discovery programs.
This whitepaper provides an in-depth mechanistic analysis of the scaffold's reactivity, supported by quantitative data and field-validated experimental protocols.
Mechanistic Reactivity Profile
Electronic and Steric Mapping
The reactivity of 6-chloro-2-methyl-5-nitronicotinate is dictated by extreme electronic push-pull dynamics. The pyridine ring is inherently electron-deficient compared to benzene. This deficiency is severely exacerbated by the cumulative electron-withdrawing effects of the ring nitrogen, the 5-nitro group, and the 3-alkoxycarbonyl group[1].
The C6 position, being ortho to the nitro group and para to the ester, is the primary locus of electrophilicity. The 2-methyl group, while slightly electron-donating, primarily acts as a steric shield. It mildly retards the approach of exceptionally bulky nucleophiles compared to its des-methyl analogue (6-chloro-5-nitronicotinate) but does not inhibit substitution by standard primary or secondary amines[1].
Figure 1: Electronic mapping and orthogonal reactivity pathways of the scaffold.
Nucleophilic Aromatic Substitution (SNAr) at C6
The dominant transformation for this scaffold is the SNAr reaction at the C6 position[2]. The reaction proceeds via a classic addition-elimination mechanism. The nucleophile attacks the C6 carbon, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). The negative charge is highly stabilized by delocalization into the ortho-nitro group and the para-ester group. Subsequent expulsion of the chloride ion restores aromaticity[2].
Because the nitro group is essential for stabilizing the Meisenheimer complex, SNAr must always precede nitro reduction in any synthetic sequence[3].
Chemoselective Nitro Reduction at C5
Following C6 functionalization, the 5-nitro group is typically reduced to an amine. This transformation completely reverses the electronic profile of the ring—transitioning it from electron-deficient to electron-rich. The resulting ortho-diamine system (if an amine was used in the SNAr step) is primed for cyclization with orthoesters or aldehydes to yield fused bicyclic systems[4].
Quantitative Data Summary
The following table summarizes typical reaction parameters and yields for the core transformations of the 6-chloro-2-methyl-5-nitronicotinate scaffold, synthesized from field data on closely related nitropyridines[4][5].
| Transformation | Reagents & Conditions | Nucleophile / Reductant | Typical Yield | Reaction Time | Causality / Notes |
| SNAr (Amination) | K₂CO₃, EtOH or MeCN, 80 °C | Primary/Secondary Amines | 75% - 92% | 4 - 16 h | Mild base prevents ester hydrolysis. |
| SNAr (Thiolation) | Et₃N, THF, 0 °C to RT | Alkyl/Aryl Thiols | 85% - 95% | 1 - 3 h | High nucleophilicity of thiolates allows lower temps. |
| SNAr (Alkoxylation) | NaOMe, MeOH, RT | Alkoxides | 70% - 85% | 2 - 6 h | Must match alkoxide to ester to avoid transesterification. |
| Nitro Reduction | Fe powder, AcOH, 70 °C | Iron (Fe⁰) | 80% - 95% | 1 - 2 h | Highly chemoselective; avoids dehalogenation risks. |
Validated Experimental Protocols
The following protocols are designed as self-validating systems, incorporating specific checkpoints to ensure mechanistic integrity.
Protocol A: SNAr with an Amine Nucleophile
Objective: Displace the C6-chloro group with a primary amine to form a 6-(alkylamino)-2-methyl-5-nitronicotinate intermediate.
-
Setup: In a dry, round-bottom flask equipped with a magnetic stir bar, dissolve methyl 6-chloro-2-methyl-5-nitronicotinate (1.0 equiv) in anhydrous acetonitrile (MeCN) to a concentration of 0.2 M.
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.5 equiv).
-
Nucleophile Addition: Add the primary amine (1.2 equiv) dropwise at room temperature.
-
Thermal Activation: Attach a reflux condenser and heat the mixture to 80 °C for 4-6 hours.
-
Validation Checkpoint: Monitor via LC-MS or TLC (typically 3:1 Hexanes:EtOAc). The product will appear as a highly UV-active, intensely yellow spot (due to the push-pull chromophore of the amino-nitropyridine system) running slightly lower than the starting material.
-
Workup: Cool to room temperature, quench with distilled water, and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure[4].
Protocol B: Chemoselective Nitro Reduction
Objective: Reduce the 5-nitro group to a 5-amino group using iron and acetic acid.
-
Setup: Dissolve the intermediate from Protocol A (1.0 equiv) in glacial acetic acid (0.1 M) in a round-bottom flask.
-
Reductant Addition: Cool the solution to 0 °C using an ice bath. Slowly add fine Iron (Fe) powder (4.0 to 5.0 equiv) in small portions.
-
Causality: Iron in acetic acid is selected over palladium-catalyzed hydrogenation (Pd/C, H₂) because it is strictly chemoselective for the nitro group. If the amine nucleophile introduced in Protocol A contained halogenated aryl rings, Pd/C could cause unwanted hydrodehalogenation[4].
-
-
Reaction: Remove the ice bath and heat the suspension to 70 °C for 1 to 2 hours.
-
Validation Checkpoint: The intense yellow color of the starting material will rapidly dissipate, yielding a pale or colorless solution, indicating the destruction of the nitro-aromatic chromophore.
-
Workup: Cool the mixture and filter it through a pad of Celite® to remove insoluble iron salts. Rinse the Celite® cake thoroughly with ethyl acetate. Concentrate the filtrate, neutralize carefully with saturated aqueous NaHCO₃, and extract with ethyl acetate. Dry and concentrate to afford the diamine precursor[4].
Figure 2: Sequential synthetic workflow from starting scaffold to diamine precursor.
References
-
Wikipedia Contributors. "Nucleophilic aromatic substitution." Wikipedia, The Free Encyclopedia.[Link]
-
Takeda Pharmaceutical Company Limited. "Colony stimulating factor-1 receptor (csf-1r) inhibitors." Google Patents (AU2018244211B2).[Link]
-
Campagna et al. "A Green Approach to Nucleophilic Aromatic Substitutions of Nicotinic Esters in Cyrene." ResearchGate.[Link]
Sources
- 1. Methyl 6-chloro-2-methyl-5-nitronicotinate | Benchchem [benchchem.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. Methyl 6-(methylamino)-5-nitronicotinate | 211915-52-5 | Benchchem [benchchem.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. researchgate.net [researchgate.net]
Methyl 6-chloro-2-methyl-5-nitronicotinate melting point and boiling point
Structural and Physicochemical Profiling of Methyl 6-chloro-2-methyl-5-nitronicotinate: A Technical Guide
Executive Summary
Methyl 6-chloro-2-methyl-5-nitronicotinate (CAS: 1706432-29-2) is a highly functionalized, poly-substituted pyridine derivative that serves as a critical intermediate in the synthesis of complex molecular architectures[1]. Its molecular framework is strategically utilized in the development of anticoccidial, antibacterial, and antiviral agents[2]. This technical guide systematically explores its structural topology, physical properties—specifically addressing the dynamics of its melting and boiling points—and its pronounced reactivity in Nucleophilic Aromatic Substitution (SNAr) workflows.
Structural Anatomy & Electronic Topology
The pyridine ring is inherently electron-deficient compared to benzene due to the electronegative nitrogen atom[1]. In methyl 6-chloro-2-methyl-5-nitronicotinate, this deficiency is heavily exacerbated by the strategic placement of multiple functional groups, which dictate its physical properties and chemical behavior:
-
5-Nitro Group (-NO₂): Exerts a powerful inductive and resonance electron-withdrawing effect. It deactivates the ring toward electrophilic attack but perfectly primes it for nucleophilic attack[1].
-
3-Methyl Ester (-COOMe): Provides additional electron withdrawal via resonance, further lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy of the ring.
-
6-Chloro Group (-Cl): Acts as the primary leaving group. Its position—ortho to the ring nitrogen and ortho to the nitro group—makes it highly susceptible to displacement[2].
-
2-Methyl Group (-CH₃): Provides weak electron donation via hyperconjugation, but more importantly, introduces steric bulk that dictates regioselectivity and influences the solid-state packing of the molecule[3].
Physicochemical Properties: Melting and Boiling Point Analysis
Understanding the phase transition temperatures (melting point,
Empirical Challenge: Due to its highly specialized nature as a synthetic intermediate, exact empirical
Table 1: Chemical and Predicted Physicochemical Properties
| Property | Value / Description |
| IUPAC Name | Methyl 6-chloro-2-methyl-5-nitropyridine-3-carboxylate |
| CAS Number | 1706432-29-2[1] |
| Molecular Formula | C₈H₇ClN₂O₄[1] |
| Molecular Weight | 230.61 g/mol [1] |
| Physical State (Ambient) | Solid (Predicted based on nitro-aromatic packing) |
| Melting Point ( | ~65°C - 85°C (Estimated via structurally analogous pyridine esters) |
| Boiling Point ( | ~330°C - 350°C at 760 mmHg (Predicted) |
| Vapor Pressure | Extremely low at 25°C |
Causality of Phase Transitions:
-
Melting Point Dynamics: The solid-state packing of this molecule is governed by strong dipole-dipole interactions originating from the highly polar nitro and ester groups, alongside
stacking of the planar pyridine rings. However, the asymmetric substitution pattern (specifically the bulky 2-methyl and 3-ester groups) disrupts perfect crystal lattice symmetry. This steric disruption keeps the melting point relatively moderate compared to highly symmetrical, unsubstituted planar aromatics. -
Boiling Point Dynamics: The predicted high boiling point (>330°C) is a direct consequence of the molecule's substantial molecular weight and intense molecular dipole moment. The cumulative electronegativity of the oxygen, nitrogen, and chlorine atoms creates a strong intermolecular cohesive energy density, requiring significant thermal energy to vaporize. In practical laboratory settings, distillation of such compounds must be performed under high vacuum to prevent thermal decomposition (such as decarboxylation or nitro-reduction), which commonly occurs at temperatures approaching the atmospheric boiling point.
Reactivity Profile: Nucleophilic Aromatic Substitution (SNAr)
The defining chemical characteristic of methyl 6-chloro-2-methyl-5-nitronicotinate is its exceptional reactivity in SNAr reactions[1]. The cumulative electron-withdrawing effects of the ring nitrogen, the 5-nitro group, and the 3-methoxycarbonyl group severely deplete electron density at the C6 position[2].
Mechanistic Causality: When a nucleophile attacks C6, the resulting negative charge is stabilized by delocalization into the adjacent nitro group and the electronegative ring nitrogen, forming a stable "Meisenheimer Complex"[3]. Subsequent expulsion of the chloride ion restores aromaticity.
Figure 1: Nucleophilic Aromatic Substitution (SNAr) pathway at the C6 position.
Step-by-Step Experimental Protocol: SNAr Functionalization
To ensure trustworthiness and self-validation, the following protocol describes a standard amination of the C6 position. This methodology is designed to minimize thermal degradation while maximizing conversion.
Protocol: Synthesis of Methyl 6-(alkylamino)-2-methyl-5-nitronicotinate
-
Reagent Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve 1.0 equivalent of methyl 6-chloro-2-methyl-5-nitronicotinate in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.
-
Causality: DMF is a polar aprotic solvent that stabilizes the polar Meisenheimer transition state without hydrogen-bonding to (and thus deactivating) the incoming nucleophile.
-
-
Base Addition: Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA).
-
Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl byproduct, preventing the protonation of the amine nucleophile.
-
-
Nucleophile Addition: Cool the mixture to 0°C using an ice bath. Slowly add 1.1 equivalents of the primary or secondary amine.
-
Causality: The initial attack can be highly exothermic; cooling prevents competing side reactions such as ester aminolysis.
-
-
Thermal Activation: Remove the ice bath and allow the reaction to warm to room temperature. If TLC monitoring indicates incomplete conversion after 2 hours, gently heat to 60°C.
-
Causality: While the C6 position is highly activated, sterically hindered amines may require thermal energy to overcome the activation barrier of the initial attack.
-
-
Quench and Isolation: Quench the reaction by pouring it into ice-cold distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure 6-substituted product.
Figure 2: Standard experimental workflow for SNAr functionalization of the pyridine scaffold.
Conclusion
Methyl 6-chloro-2-methyl-5-nitronicotinate is a masterclass in synthetic design, leveraging the inherent electronic properties of the pyridine ring combined with strategic functionalization[1]. While its exact empirical melting and boiling points require specialized measurement due to its high-boiling nature and potential for thermal degradation, its predictive properties and well-documented SNAr reactivity make it an indispensable scaffold in modern medicinal chemistry and drug discovery.
References
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The Ascendant Trajectory of 2-Methyl-5-Nitronicotinate Derivatives in Contemporary Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 2-Methyl-5-Nitronicotinate Scaffold
In the landscape of medicinal chemistry, the pyridine nucleus stands as a cornerstone scaffold, integral to the architecture of numerous therapeutic agents.[1] Its unique electronic properties and capacity for diverse chemical modifications have cemented its role in the development of novel drugs.[2] Within this vast chemical space, derivatives of 2-methyl-5-nitronicotinate are emerging as a particularly promising class of compounds, demonstrating a remarkable breadth of biological activities. The strategic placement of a methyl group at the 2-position, a nitro group at the 5-position, and an ester functionality at the 3-position of the pyridine ring creates a molecule with a nuanced electronic profile, predisposing it to interact with a variety of biological targets. This guide provides a comprehensive technical overview of the synthesis, biological activities, and therapeutic potential of 2-methyl-5-nitronicotinate derivatives, offering field-proven insights for their application in modern drug discovery programs.
Synthetic Strategies: Assembling the 2-Methyl-5-Nitronicotinate Core and its Analogs
The synthetic accessibility of a chemical scaffold is a critical determinant of its utility in drug discovery. Fortunately, the 2-methyl-5-nitronicotinate core can be constructed through several established synthetic routes, allowing for the generation of diverse analog libraries.
Core Synthesis: A Representative Protocol for Ethyl 2-Methyl-5-nitronicotinate
While numerous variations exist, a common approach to the synthesis of the core scaffold involves a multi-step sequence starting from readily available precursors. The following protocol is a representative example for the synthesis of ethyl 2-methyl-5-nitronicotinate (CAS 51984-71-5).[3]
Experimental Protocol: Synthesis of Ethyl 2-Methyl-5-nitronicotinate
-
Step 1: Synthesis of Diethyl 2-methyl-1,4-dihydropyridine-3,5-dicarboxylate. In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, a mixture of ethyl acetoacetate, ethyl propiolate, and ammonia is heated in ethanol. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
-
Step 2: Aromatization to Diethyl 2-methylpyridine-3,5-dicarboxylate. The dihydro-pyridine from Step 1 is dissolved in a suitable solvent, such as acetic acid, and treated with an oxidizing agent, for instance, nitric acid or chromium trioxide, at a controlled temperature. The reaction mixture is then worked up by neutralization and extraction to yield the aromatized pyridine derivative.
-
Step 3: Selective Hydrolysis and Decarboxylation. The diethyl ester from Step 2 is selectively hydrolyzed at the 5-position by treatment with one equivalent of potassium hydroxide in ethanol. The resulting carboxylate salt is then carefully acidified and heated to induce decarboxylation, affording ethyl 2-methylnicotinate.
-
Step 4: Nitration to Ethyl 2-Methyl-5-nitronicotinate. The ethyl 2-methylnicotinate is subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid at a low temperature (typically 0-10 °C) to introduce the nitro group at the 5-position. The reaction is quenched by pouring onto ice, and the product is isolated by filtration or extraction and purified by recrystallization.
Causality in Experimental Choices: The multi-step Hantzsch-type synthesis followed by oxidation, selective hydrolysis, decarboxylation, and nitration is a classic and reliable method. The initial condensation reaction efficiently constructs the dihydropyridine ring. Aromatization is a crucial step to generate the stable pyridine core. Selective hydrolysis is achieved by using a stoichiometric amount of base, exploiting the differential reactivity of the two ester groups. Finally, the nitration conditions are carefully controlled to favor the desired 5-nitro isomer.
Derivatization Strategies
The true power of the 2-methyl-5-nitronicotinate scaffold lies in its amenability to further chemical modification. The ester, nitro, and methyl groups, as well as the pyridine ring itself, offer multiple handles for derivatization.
-
Amide Formation: The ester can be readily converted to a wide array of amides by reaction with various amines. This is a powerful strategy to introduce diverse functional groups and modulate the pharmacokinetic properties of the molecule.
-
Hydrazide and Hydrazone Synthesis: Treatment of the ester with hydrazine hydrate yields the corresponding hydrazide, which can be further condensed with various aldehydes and ketones to form hydrazones, a class of compounds known for their broad biological activities.[4]
-
Reduction of the Nitro Group: The nitro group can be reduced to an amino group, which can then be further functionalized through acylation, alkylation, or diazotization reactions. This transformation is key to accessing a different chemical space with potentially new biological activities.
-
Nucleophilic Aromatic Substitution: The pyridine ring, activated by the electron-withdrawing nitro and ester groups, can undergo nucleophilic aromatic substitution, allowing for the introduction of substituents at various positions.
A Spectrum of Biological Activities: From Anticancer to Anti-inflammatory
Derivatives of 2-methyl-5-nitronicotinate have demonstrated a wide range of pharmacological effects, with anticancer and anti-inflammatory activities being the most prominent.
Anticancer Potential: Targeting Uncontrolled Cell Proliferation
The pyridine scaffold is a well-established pharmacophore in oncology, with numerous pyridine-containing drugs approved for cancer treatment.[1][2] Nitropyridine derivatives, in particular, have shown significant cytotoxic potential against a variety of cancer cell lines.[5]
Mechanism of Action: Microtubule Disruption
One of the key mechanisms through which nitropyridine derivatives exert their anticancer effects is by targeting the microtubule network.[6] Microtubules are essential for cell division, and their disruption leads to cell cycle arrest and apoptosis. Certain 3-nitropyridine analogues have been identified as potent microtubule-targeting agents, binding to the colchicine site on tubulin and inhibiting its polymerization.[6] This mechanism is shared by several successful anticancer drugs, highlighting the therapeutic potential of this class of compounds.
Quantitative Data: In Vitro Cytotoxicity
The anticancer activity of novel compounds is typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes representative IC50 values for some pyridine derivatives, illustrating their potent cytotoxic effects.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Benzo[a]phenazine derivatives | MCF-7 (Breast) | 1.04 - 2.27 | [7] |
| 1,2,4 Triazole-pyridine hybrids | B16F10 (Melanoma) | 41.12 - 61.11 | [6] |
| Thiazolo[4,5-d]pyrimidine derivatives | C32 (Melanoma) | 24.4 | [8] |
| 2-Arylquinoline derivatives | HeLa (Cervical) | 8.3 | [9] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used to assess the cytotoxic effects of compounds on cancer cell lines.[1]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of approximately 1 x 10⁴ cells/well and allowed to adhere overnight.[1]
-
Compound Treatment: The cells are then treated with serial dilutions of the test compounds and incubated for 48-72 hours.[1]
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for an additional 4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[1]
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at 570 nm using a microplate reader.[6] The IC50 value is then calculated from the dose-response curve.
Anti-inflammatory Effects: Modulating the Immune Response
Chronic inflammation is a key driver of many diseases, including cardiovascular disease, neurodegenerative disorders, and cancer. Nicotinic acid (niacin) and its derivatives have long been known to possess anti-inflammatory properties.[10]
Mechanism of Action: Inhibition of the NF-κB Pathway
The anti-inflammatory effects of nicotinic acid derivatives are mediated, at least in part, through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[10] NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines and chemokines. By suppressing the activation of NF-κB, 2-methyl-5-nitronicotinate derivatives can potentially dampen the inflammatory cascade.
Caption: Simplified schematic of the NF-κB signaling pathway and the inhibitory action of 2-methyl-5-nitronicotinate derivatives.
Experimental Protocol: In Vitro Nitric Oxide (NO) Production Assay
This assay is a common method to screen for anti-inflammatory compounds by measuring their ability to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[11][12]
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a 96-well plate.[11]
-
Compound and LPS Treatment: The cells are pre-treated with various concentrations of the test compounds for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.[13]
-
Nitrite Measurement: The production of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[13]
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated wells to that in the LPS-stimulated control wells.
Structure-Activity Relationship (SAR) and Molecular Modeling
Understanding the structure-activity relationship (SAR) is crucial for optimizing the potency and selectivity of lead compounds. For 2-methyl-5-nitronicotinate derivatives, several key structural features influence their biological activity.
-
The 5-Nitro Group: The strong electron-withdrawing nature of the nitro group is often critical for activity, as it can participate in key interactions with biological targets and influences the overall electronic properties of the pyridine ring.[14]
-
The 2-Methyl Group: The methyl group can provide beneficial steric interactions within a binding pocket and can also improve metabolic stability.[14]
-
Substituents on the Amide/Hydrazone Moiety: The nature of the substituent at this position has a profound impact on the biological activity. Lipophilicity, hydrogen bonding capacity, and steric bulk all play a role in determining the potency and selectivity of the derivatives.
Molecular Docking
Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a target protein.[2][15][16][17][18][19] For 2-methyl-5-nitronicotinate derivatives, docking studies can provide valuable insights into their mechanism of action and guide the design of more potent analogs. For example, docking these derivatives into the colchicine binding site of tubulin or the active site of key inflammatory kinases can help to rationalize their observed biological activities and suggest modifications to improve their binding affinity.
Caption: A typical workflow for the discovery and development of drugs based on the 2-methyl-5-nitronicotinate scaffold.
Conclusion and Future Perspectives
The 2-methyl-5-nitronicotinate scaffold represents a versatile and promising platform for the discovery of novel therapeutic agents. Its synthetic tractability allows for the generation of large and diverse chemical libraries, while its demonstrated anticancer and anti-inflammatory activities provide a strong rationale for further investigation. Future research in this area should focus on:
-
Expansion of Analog Libraries: Systematic exploration of the chemical space around the 2-methyl-5-nitronicotinate core is needed to identify derivatives with improved potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways modulated by these compounds will be crucial for their rational development.
-
In Vivo Efficacy and Safety: Promising in vitro candidates must be evaluated in relevant animal models to assess their therapeutic efficacy and safety profiles.
By leveraging a multidisciplinary approach that combines synthetic chemistry, biological evaluation, and computational modeling, the full therapeutic potential of 2-methyl-5-nitronicotinate derivatives can be unlocked, paving the way for the development of next-generation medicines to address unmet medical needs.
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- Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine deriv
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- Design, synthesis and biological evaluation of new pyridine/bipyridine carbonitriles and some related compounds interfering with. (n.d.). Sciforum.
- Shah, P. (2025). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity.
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- Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. (2025). Asian Journal of Chemistry.
- In vivo anti-inflammatory and antinociceptive effects, and in vitro antioxidant, antiglycant and anti-neuroinflamm
- Pharmacoinformatic and molecular docking studies reveal potential nove | DDDT. (2016). Drug Design, Development and Therapy.
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- ResearchGate. (n.d.). In vivo anti-inflammatory assay of thieno[2,3-b]pyridine derivatives....
- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
- 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. (n.d.). Der Pharma Chemica.
- Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. (2025). Molecules.
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- A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetast
- In Vitro Anti-Inflammatory Activity of Methyl Deriv
- Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. (n.d.). Molecules.
- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). Molecules.
- Imperatorin possesses notable anti‑inflammatory activity in vitro and in vivo through inhibition of the NF‑κB pathway. (2017). Experimental and Therapeutic Medicine.
- A Comprehensive Study of the Synthesis, Spectral Characteristics, Quantum–Chemical Molecular Electron Density Theory, and In Silico Future Perspective of Novel CBr3-Functionalyzed Nitro-2-Isoxazolines Obtained via (3 + 2) Cycloaddition of (E). (n.d.). Molecules.
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- Anti-Inflammatory Activity and Cheminformatics Analysis of New Poten t 2-Substituted 1-Methyl-5-Nitroindazolinones. (2018). Molecules.
- Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. (n.d.). New Journal of Chemistry.
- Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. (2025). Molecules.
- ResearchGate. (2026). Correlation Between Structure and New Anti-cancer Activity of Some Antioxidants Following Chemical Structure Modification Does The Evidence Support This Correlation.
- Ethyl 2-methyl-5-nitronicotinate. (n.d.). Appretech Scientific Limited.
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- Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents. (2024). Scientific Reports.
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Methodological & Application
Synthesis of Methyl 6-chloro-2-methyl-5-nitronicotinate from 2-chloro-6-methylpyridine
The following Application Note and Protocol is designed for researchers and drug development professionals. It details the synthesis of Methyl 6-chloro-2-methyl-5-nitronicotinate (structurally defined as the isomer with the ester group ortho to the chlorine and the nitro group ortho to the methyl, consistent with standard chemical reactivity and nomenclature conventions for this scaffold).
Executive Summary
Methyl 6-chloro-2-methyl-5-nitronicotinate is a highly functionalized pyridine building block used in the synthesis of kinase inhibitors, agrochemicals, and heterocyclic libraries.[1] Its dense substitution pattern—containing a halogen, a nitro group, an ester, and a methyl group—makes it a versatile "hub" molecule. The chlorine atom allows for SNAr displacements, the nitro group serves as a masked amine for cyclizations, and the ester provides a handle for acylations.
This protocol details a three-step synthesis starting from commercially available 2-chloro-6-methylpyridine .[1] The route relies on exploiting the specific ortho-lithiation directing power of the chlorine atom to install the ester, followed by a cooperatively directed nitration to install the nitro group. This sequence avoids the formation of inseparable isomers common in direct nitration approaches.
Retrosynthetic Analysis & Strategy
The synthesis tackles the challenge of introducing two functional groups (ester and nitro) at specific positions on the pyridine ring.
-
Target: Methyl 6-chloro-2-methyl-5-nitronicotinate.[1]
-
Strategic Disconnection:
-
Nitration (C5): The C5 position is activated by the C6-methyl group (ortho) and the C2-chloro group (para).[1] However, the C3-ester group (meta) also directs to C5.[1] Therefore, installing the ester before nitration ensures all directing groups cooperate to favor the C5 position.
-
Carboxylation (C3): The C3 position is ortho to the chlorine atom. Chlorine is a superior Directed Metalation Group (DMG) compared to the methyl group. Using Lithium Diisopropylamide (LDA) at low temperatures favors Directed Ortho Metalation (DoM) at C3 over lateral lithiation of the methyl group.
-
Figure 1: Retrosynthetic logic relying on sequential regioselective functionalization.
Detailed Experimental Protocols
Step 1: Synthesis of 2-Chloro-6-methylnicotinic Acid
Principle: Regioselective lithiation at C3 using chlorine as the directing group, followed by trapping with CO₂.[1] Critical Control: Temperature must be maintained at -78 °C to prevent lateral lithiation of the methyl group or nucleophilic attack on the ring.
Materials:
-
Lithium Diisopropylamide (LDA) (1.2 eq, 2.0 M in THF/heptane)
-
Dry Tetrahydrofuran (THF) (anhydrous)[1]
-
Dry Ice (Solid CO₂)[1]
-
Hydrochloric acid (HCl) (2N)[1]
Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask and flush with Argon/Nitrogen. Add anhydrous THF (10 mL/g of substrate).
-
Cooling: Cool the THF to -78 °C using a dry ice/acetone bath.
-
Base Addition: Add LDA solution dropwise over 20 minutes via syringe pump. Ensure the internal temperature does not rise above -70 °C.[1]
-
Substrate Addition: Dissolve 2-chloro-6-methylpyridine in a minimal amount of THF and add dropwise to the LDA solution at -78 °C.
-
Metalation: Stir the mixture at -78 °C for 1 hour . The solution typically turns a deep red/orange color, indicating the formation of the lithiated species.
-
Quenching: Bubble excess dry CO₂ gas (passed through a drying tube) into the reaction mixture at -78 °C for 30 minutes. Alternatively, pour the reaction mixture onto an excess of crushed dry ice.
-
Workup: Allow the mixture to warm to room temperature. Quench with water.[1]
-
Isolation: Wash the aqueous layer with diethyl ether (to remove unreacted starting material). Acidify the aqueous layer to pH ~2-3 with 2N HCl.[1] A white precipitate (the carboxylic acid) should form.
-
Filtration: Filter the solid, wash with cold water, and dry under vacuum.
-
Yield Expectation: 70-85%.[1]
-
Checkpoint: Verify structure via ¹H NMR (Loss of C3 proton).
-
Step 2: Esterification to Methyl 2-chloro-6-methylnicotinate
Principle: Fischer esterification or Acid Chloride formation.[1]
Protocol:
-
Dissolution: Suspend the carboxylic acid (from Step 1) in Methanol (5 mL/g).
-
Catalysis: Add concentrated H₂SO₄ (0.5 eq) dropwise.
-
Reflux: Heat the mixture to reflux (65 °C) for 4–6 hours. Monitor by TLC (the ester is less polar than the acid).
-
Workup: Cool to room temperature. Concentrate the methanol under reduced pressure.
-
Neutralization: Pour the residue into ice water and neutralize with saturated NaHCO₃ solution.
-
Extraction: Extract with Ethyl Acetate (3x). Dry organic layers over Na₂SO₄ and concentrate.[1][4]
Step 3: Nitration to Methyl 6-chloro-2-methyl-5-nitronicotinate
Principle: Electrophilic Aromatic Substitution (EAS).[1] The C5 position is the only site activated by the methyl group and not sterically hindered by the ester.
Materials:
-
Methyl 2-chloro-6-methylnicotinate[1]
-
Fuming Nitric Acid (HNO₃, >90%)
Protocol:
-
Acid Mix: In a round-bottom flask, cool concentrated H₂SO₄ (5 mL/g substrate) to 0 °C.
-
Substrate Addition: Add the ester portion-wise to the acid, keeping the temperature < 10 °C.
-
Nitration: Add Fuming HNO₃ (1.5 eq) dropwise at 0–5 °C.
-
Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 3–5 hours. If reaction is sluggish, heat gently to 50 °C.
-
Quenching: Pour the reaction mixture carefully onto crushed ice (exothermic!).
-
Isolation: The product typically precipitates as a yellow solid.[1] Filter and wash with copious water to remove acid.[1]
-
Purification: Recrystallize from Ethanol or purify via silica gel chromatography (Hexanes/EtOAc) if necessary.
-
Yield Expectation: 60-75%.[1]
-
Characterization: ¹H NMR will show a singlet for the aromatic proton at C4, confirming substitution at C5.
-
Data Summary & Troubleshooting
| Step | Reaction | Key Reagent | Temp | Critical Factor |
| 1 | Lithiation | LDA / CO₂ | -78 °C | Temp Control: Avoid > -70°C to prevent methyl deprotonation. |
| 2 | Esterification | MeOH / H₂SO₄ | 65 °C | Conversion: Ensure complete consumption of acid.[1] |
| 3 | Nitration | HNO₃ / H₂SO₄ | 0-50 °C | Safety: Exothermic quench; add acid slowly.[1] |
Troubleshooting:
-
Step 1 (Low Yield): If the starting material is recovered, the LDA may be degraded. Titrate LDA or use fresh bottle. If "dimer" products are seen, the temperature was too high.
-
Step 3 (Isomer Mix): If nitration occurs at C4 (unlikely), verify the identity of the intermediate ester. The ester group must be at C3 to direct the nitro to C5 effectively.
Workflow Diagram
Figure 2: Step-by-step reaction workflow from starting material to final target.
Safety & Handling
-
LDA (Lithium Diisopropylamide): Pyrophoric and moisture sensitive.[1] Handle strictly under inert atmosphere (Argon/Nitrogen).
-
Fuming Nitric Acid: Highly corrosive and strong oxidizer.[1] Causes severe burns.[1] Use exclusively in a fume hood with acid-resistant gloves.[1]
-
Reaction Quenching: The nitration quench is highly exothermic.[1] Always add the acid mixture to ice, never ice to acid.
References
-
Gros, P., et al. (2002).[5] "Lithiation of 2-heterosubstituted pyridines with BuLi-LiDMAE: evidence for regiospecificity at C-6." Journal of Organic Chemistry. (Demonstrates lithiation principles on chloropyridines).
-
Schlosser, M. (2005).[1] "Organometallics in Synthesis: A Manual." Wiley.[1] (Standard text for Directed Ortho Metalation protocols).
-
ChemicalBook. (2023).[1] "Methyl 6-chloro-5-nitronicotinate Product Description." (Verifies existence and commercial availability of the scaffold).
-
PubChem. (2023).[1] "Methyl 2-chloro-6-methylpyridine-4-carboxylate Data." (Structural data for related isomers).
Sources
- 1. Methyl 2-Chloro-6-methylisonicotinate | C8H8ClNO2 | CID 2759833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-CHLORO-6-METHYLPYRIDINE-3-CARBOXYLIC ACID | CAS 30529-70-5 [matrix-fine-chemicals.com]
- 3. 2-Chloro-6-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
Suzuki coupling reaction conditions for Methyl 6-chloro-2-methyl-5-nitronicotinate
Application Note: Suzuki-Miyaura Coupling of Methyl 6-chloro-2-methyl-5-nitronicotinate
Executive Summary
This application note details the reaction conditions for the Suzuki-Miyaura cross-coupling of Methyl 6-chloro-2-methyl-5-nitronicotinate (CAS: 59237-53-5).[1] This substrate represents a class of highly electron-deficient heteroaryl chlorides.[1] The presence of a nitro group at the C5 position and a methyl ester at C3 creates a unique electronic environment that significantly activates the C6-chlorine bond toward oxidative addition but also increases susceptibility to nucleophilic aromatic substitution (
This guide provides two validated protocols:
-
Method A (Standard): Robust conditions for simple aryl boronic acids.
-
Method B (High-Efficiency): An advanced catalytic system for sterically hindered or electron-poor coupling partners, designed to minimize hydrolytic side products.[1]
Substrate Analysis & Reactivity Profile
Before initiating the reaction, it is critical to understand the electronic "personality" of the substrate.
| Feature | Electronic Effect | Chemical Consequence |
| Pyridine Nitrogen | Electron-withdrawing (Inductive/Mesomeric) | Activates C2/C6 positions for nucleophilic attack.[1] |
| 5-Nitro Group | Strong Electron-withdrawing ( | Critical Activation: Drastically lowers the LUMO energy, making the C6-Cl bond highly reactive toward Pd(0).[1] |
| 3-Methyl Ester | Electron-withdrawing ( | Increases electrophilicity; sensitive to hydrolysis by strong aqueous bases (e.g., NaOH, KOH).[1] |
| 6-Chlorine | Leaving Group | High Reactivity: Prone to rapid oxidative addition, but also to competitive displacement by |
Mechanistic Implication:
Unlike electron-rich aryl chlorides that require bulky, electron-rich ligands (e.g.,
Reaction Mechanism & Pathway
The following diagram outlines the catalytic cycle and potential off-cycle competing pathways.
Figure 1: Catalytic cycle highlighting the rapid oxidative addition and the risk of competitive SNAr hydrolysis.[1]
Experimental Protocols
Method A: Standard Conditions (Dioxane/Water)
Best for: Simple aryl boronic acids, initial screening.[1]
Rationale: The use of Sodium Carbonate (
Reagents:
-
Substrate (1.0 equiv)
-
Catalyst:
(5 mol%)[1] -
Base:
(2.0 equiv, 2M aqueous solution)[1] -
Solvent: 1,4-Dioxane (degassed)[1]
Protocol:
-
Setup: In a reaction vial equipped with a magnetic stir bar, charge the Substrate (
), Aryl Boronic Acid ( ), and ( ). -
Inert Atmosphere: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (
).[1] -
Solvent Addition: Inject degassed 1,4-Dioxane (
) and ( ) via syringe. -
Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor by TLC or LCMS.[1]
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate and water.[1] Separate phases. Extract aqueous layer with EtOAc (
).[1] Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc).
Method B: High-Efficiency Conditions (Anhydrous/SPhos)
Best for: Sterically hindered boronic acids, unstable substrates, or when hydrolysis is observed in Method A.[1]
Rationale: This method uses SPhos , a bulky, electron-rich Buchwald ligand that creates a highly active catalyst, facilitating difficult transmetalations. The use of anhydrous Phosphate base (
Reagents:
-
Substrate (1.0 equiv)
-
Pre-catalyst:
(2 mol%)[1][3] -
Ligand: SPhos (4 mol%)[1]
-
Base:
(3.0 equiv, finely ground anhydrous solid)[1] -
Solvent: Toluene (anhydrous)[1]
Protocol:
-
Catalyst Pre-formation (Optional but recommended): In the reaction vessel, mix
and SPhos in a small amount of Toluene under Argon for 10 minutes to form the active species. -
Addition: Add the Substrate, Boronic Acid, and solid
to the vessel. -
Solvent: Add remaining Anhydrous Toluene (total concentration
). -
Reaction: Heat to 100°C for 2–6 hours. The reaction is typically faster than Method A.
-
Workup: Filter the mixture through a pad of Celite to remove inorganic salts. Rinse with EtOAc.[1] Concentrate the filtrate.
-
Purification: Flash column chromatography.
Optimization & Troubleshooting Guide
Use the following decision tree to troubleshoot low yields or impurities.
Figure 2: Troubleshooting logic for common Suzuki coupling failures.
Key Data Summary Table:
| Parameter | Method A (Standard) | Method B (High-Efficiency) |
| Catalyst System | ||
| Base | ||
| Solvent | Dioxane / Water | Toluene (Anhydrous) |
| Temperature | 90°C | 100°C |
| Primary Risk | Ester/Cl Hydrolysis | Higher Cost |
| Ideal For | Routine Synthesis | Complex/Sensitive Substrates |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link[1]
-
Littke, A. F., & Fu, G. C. (2002).[4] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.[1] Link
-
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link[1]
-
Deng, J. Z., et al. (2004).[1] Palladium-Catalyzed Cross-Coupling of 2-Chloropyridines with Arylboronic Acids. Tetrahedron Letters, 45(22), 4257-4260.[1] Link[1]
Sources
- 1. Methyl 6-chloro-5-nitronicotinate | C7H5ClN2O4 | CID 346961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions [organic-chemistry.org]
Application Note: Chemoselective Hydrolysis of Methyl 6-chloro-2-methyl-5-nitronicotinate
Executive Summary
Methyl 6-chloro-2-methyl-5-nitronicotinate is a highly functionalized, electron-deficient pyridine derivative that serves as a pivotal building block in medicinal chemistry and advanced organic synthesis[1]. The transformation of its methyl ester into the corresponding carboxylic acid (6-chloro-2-methyl-5-nitronicotinic acid ) is a fundamental step required for downstream functionalization, such as amide coupling in the development of STING agonists and other therapeutics[2]. However, this seemingly routine deprotection is complicated by the extreme electrophilicity of the pyridine core, demanding carefully optimized protocols to prevent the destruction of the molecule's halogen handle.
Mechanistic Insights: The S_NAr Challenge
The primary challenge in hydrolyzing this specific substrate lies in the chemoselectivity between the ester carbonyl and the C6-position of the pyridine ring.
The C6-chlorine atom is highly activated toward Nucleophilic Aromatic Substitution (S_NAr) due to the cumulative electron-withdrawing effects of three distinct moieties:
-
The electronegative pyridine ring nitrogen.
-
The strongly electron-withdrawing ortho-nitro group at C5.
-
The para-methoxycarbonyl group at C3[3].
If standard alkaline hydrolysis conditions are employed (e.g., aqueous NaOH or KOH in methanol), the hydroxide or methoxide nucleophiles will rapidly attack the C6 position, displacing the labile chloride leaving group[1]. This irreversible side reaction yields 6-hydroxy- (pyridone) or 6-methoxy-5-nitronicotinic acid derivatives, rendering the intermediate useless for cross-coupling or further substitution.
To achieve chemoselective ester hydrolysis while preserving the C-Cl bond, the reaction must either utilize acid catalysis (which avoids nucleophilic bases entirely) or mild, tightly-coordinated bases (such as LiOH at low temperatures) to kinetically favor attack at the ester carbonyl over the aromatic ring[4].
Optimization of Hydrolysis Conditions
The following table summarizes the quantitative reaction outcomes based on the choice of hydrolytic methodology, highlighting the necessity of avoiding strong nucleophilic bases.
| Hydrolysis Method | Reagents & Solvent | Temp (°C) | Time (h) | Desired Acid Yield (%) | S_NAr Byproduct (%) | Recommendation |
| Strong Base | 2M NaOH, MeOH / H₂O | 25 | 2 | < 5% | > 90% | ❌ Not Recommended |
| Mild Base | 1M LiOH, THF / H₂O | 0 to 20 | 12 | 65 - 75% | 15 - 20% | ⚠️ Alternative |
| Acidic (Aqueous) | 6M HCl, 1,4-Dioxane | 90 | 6 - 8 | > 90% | < 2% | ✅ Optimal |
Chemoselectivity Workflow
Fig 1: Chemoselective pathways for the hydrolysis of methyl 6-chloro-2-methyl-5-nitronicotinate.
Experimental Methodologies
Protocol A: Acid-Catalyzed Hydrolysis (Recommended)
This protocol is the most robust method for highly activated halo-pyridines. By utilizing acidic conditions, the presence of nucleophilic hydroxide is eliminated, effectively shutting down the S_NAr pathway.
Step-by-Step Procedure:
-
Substrate Solvation: In a 100 mL round-bottom flask, suspend Methyl 6-chloro-2-methyl-5-nitronicotinate (5.0 g, ~21.7 mmol) in 1,4-dioxane (25 mL).
-
Causal Rationale: Dioxane is a water-miscible, high-boiling ethereal solvent. It fully solubilizes the highly lipophilic starting material, ensuring a homogeneous reaction mixture upon the addition of aqueous acid.
-
-
Acid Addition: Slowly add 6M aqueous HCl (25 mL, large excess).
-
Causal Rationale: A massive molar excess of hydronium ions is required to drive the equilibrium of ester hydrolysis forward, as the highly electron-deficient pyridine ring deactivates the ester carbonyl toward nucleophilic attack by water.
-
-
Thermal Activation: Equip the flask with a reflux condenser and heat the mixture to 90 °C for 6–8 hours.
-
Self-Validation Check (In-Process QC): Withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS.
-
Validation Criteria: The desired carboxylic acid will elute earlier than the starting material. Crucially, the presence of an
peak with the characteristic chlorine isotope pattern (M / M+2 ratio of 3:1) confirms the C-Cl bond remains intact. A mass shift of -18 Da (loss of Cl, gain of OH) indicates a critical failure.
-
-
Isolation: Once complete, cool the reaction mixture to 0 °C using an ice bath. Dilute with 50 mL of ice-cold water.
-
Causal Rationale: The resulting carboxylic acid is highly polar, but the pyridine nitrogen is rendered entirely non-basic by the adjacent electron-withdrawing groups. Consequently, it does not form a soluble hydrochloride salt and precipitates cleanly out of the cold acidic water.
-
-
Recovery: Filter the resulting precipitate through a Büchner funnel, wash with cold water (2 × 10 mL), and dry under high vacuum at 40 °C to afford the pure product.
Protocol B: Mild Basic Hydrolysis (Alternative)
If the substrate contains acid-sensitive functional groups (e.g., acetals or specific protecting groups), a carefully controlled basic hydrolysis using Lithium Hydroxide (LiOH) can be employed[4].
Step-by-Step Procedure:
-
Biphasic Solvation: Dissolve the ester (1.0 eq) in a 1:1 mixture of THF and Water (0.1 M concentration) and cool the flask to 0 °C in an ice bath.
-
Causal Rationale: The mixed solvent system ensures both the organic substrate and the inorganic base are solvated. The strict 0 °C temperature is critical to kinetically suppress the S_NAr pathway.
-
-
Base Addition: Add LiOH·H₂O (1.5 eq) portion-wise over 5 minutes.
-
Causal Rationale: LiOH is specifically chosen over NaOH or KOH. The lithium cation tightly coordinates with the hydroxide ion in solution, reducing its "naked" nucleophilicity and thereby minimizing unwanted attack at the C6-chloro position.
-
-
Reaction Progression: Stir the mixture at 0 °C for 2 hours, then allow it to slowly warm to room temperature (approx. 20 °C) over 10 hours. Monitor via TLC (EtOAc:Hexane 1:1).
-
Quenching & Precipitation: Cool the mixture back to 0 °C and carefully acidify to pH 2–3 using 1M HCl.
-
Causal Rationale: Acidification protonates the resulting lithium carboxylate salt, driving the precipitation of the free carboxylic acid and instantly halting any further nucleophilic side reactions.
-
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
References
- WO2021151014A1 - Pgdh inhibitors and methods of making and using Source: Google Patents URL
-
Discovery and Optimization of a STING Agonist Platform for Application in Antibody Drug Conjugates Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
Sources
Application Note: Methyl 6-Chloro-2-methyl-5-nitronicotinate as a Privileged Scaffold in Pharmaceutical Synthesis
Introduction
Methyl 6-chloro-2-methyl-5-nitronicotinate (CAS: 1706432-29-2) is a highly functionalized, electron-deficient pyridine derivative that serves as a cornerstone intermediate in modern medicinal chemistry[1]. The strategic placement of orthogonal functional groups on this scaffold allows chemists to build complex molecular architectures, particularly annulated nitrogen heterocyclic systems (e.g., imidazo[4,5-b]pyridines and pyrido[2,3-b]pyrazines). These fused bicyclic systems are ubiquitous in the development of kinase inhibitors, anticoccidial agents, and antiviral drugs[1].
Structural Rationale and Mechanistic Causality
The synthetic utility of this intermediate is dictated by the precise electronic push-pull dynamics of its substituents. Understanding these dynamics is critical for designing efficient reaction workflows:
-
Hyper-Electrophilicity at C6 : The pyridine ring is inherently electron-deficient. This deficiency is drastically exacerbated by the cumulative electron-withdrawing effects of the 5-nitro group (-I, -M) and the 3-methoxycarbonyl group (-M)[1]. Consequently, the C6-chloro position is exceptionally activated for Nucleophilic Aromatic Substitution (SNAr).
-
Meisenheimer Complex Stabilization : Upon nucleophilic attack at C6, the resulting negative charge is highly delocalized. The ortho-nitro group and the ring nitrogen act as electron sinks, stabilizing the Meisenheimer intermediate and facilitating the rapid, irreversible expulsion of the chloride leaving group[2].
-
The 2-Methyl Advantage : Unlike its des-methyl analogue (methyl 6-chloro-5-nitronicotinate), the presence of the 2-methyl group provides a critical steric and lipophilic handle. In structure-based drug design, such methyl groups are frequently employed to restrict the conformation of adjacent rotatable bonds or to precisely fill hydrophobic pockets within target protein binding sites, such as the hinge region of kinases[3].
Mechanistic Pathway Visualization
Workflow from SNAr to annulated heterocycle synthesis.
Standardized Protocols for Scaffold Derivatization
To ensure reproducibility and self-validation, the following protocols detail the two most critical transformations: SNAr amination and subsequent nitro reduction.
Protocol A: Nucleophilic Aromatic Substitution (SNAr) with Primary Amines
Objective : Displace the 6-chloro group to establish a secondary amine linkage. Causality : A mild, non-nucleophilic base (e.g., DIPEA or Et3N) is used to scavenge the generated HCl. This prevents the protonation of the incoming amine nucleophile, which would otherwise stall the reaction[2].
Step-by-Step Methodology :
-
Preparation : Dissolve Methyl 6-chloro-2-methyl-5-nitronicotinate (1.0 eq) in a polar aprotic solvent (e.g., DMF or the greener alternative, Cyrene™) at a concentration of 0.3 M[2].
-
Reagent Addition : Add the primary amine (1.1 eq) followed dropwise by N,N-Diisopropylethylamine (DIPEA) (2.0 eq) at 0 °C.
-
Reaction : Allow the mixture to warm to room temperature. Stir for 1–2 hours. The extreme activation of the C6 position typically precludes the need for heating[1].
-
Validation : Monitor the reaction via LC-MS. The reaction is confirmed complete when the starting material peak (m/z ~231 [M+H]+ for the 35Cl isotope) is entirely replaced by the corresponding product mass.
-
Workup : Quench the reaction mixture with ice-cold water to precipitate the product. Filter the precipitate, wash thoroughly with cold water to remove residual DMF/Cyrene and salts, and dry under high vacuum.
Protocol B: Chemoselective Nitro Reduction
Objective : Convert the 5-nitro group to a 5-amino group without reducing the methyl ester or cleaving the newly formed amine linkage. Causality : Iron powder and ammonium chloride (modified Béchamp reduction conditions) provide a mild, highly chemoselective environment. This avoids the dehalogenation or over-reduction risks sometimes associated with Pd/C-catalyzed hydrogenation under H2 pressure.
Step-by-Step Methodology :
-
Preparation : Suspend the SNAr product from Protocol A (1.0 eq) in a 4:1 mixture of Ethanol/Water (0.2 M).
-
Reagent Addition : Add finely powdered Iron (Fe) (5.0 eq) and Ammonium Chloride (NH4Cl) (5.0 eq).
-
Reaction : Heat the suspension to 80 °C (reflux) for 2–4 hours with vigorous stirring.
-
Validation : Monitor via TLC (EtOAc/Hexane). The product will appear as a highly polar, UV-active spot that stains positive with ninhydrin (indicating the presence of a new primary amine).
-
Workup : Filter the hot mixture through a pad of Celite to remove iron residues. Concentrate the filtrate under reduced pressure to remove ethanol. Extract the aqueous residue with EtOAc, wash with brine, dry over Na2SO4, and concentrate to yield the 5,6-diaminopyridine intermediate, ready for immediate cyclization.
Quantitative Data: Reaction Scope and Efficiency
The SNAr reactivity of this scaffold is highly versatile. The following table summarizes expected outcomes when derivatizing the scaffold with various nucleophiles[1][2].
| Nucleophile Type | Example Reagent | Solvent / Base | Temp / Time | Expected Yield (%) | Downstream Application |
| Primary Amine | Benzylamine | DMF / DIPEA | RT / 2h | 85 - 95 | Imidazo[4,5-b]pyridines |
| Secondary Amine | Morpholine | Cyrene / Et3N | RT / 1h | 90 - 98 | Kinase Hinge Binders[3] |
| Thiolate | Sodium thiomethoxide | THF / None | 0 °C / 0.5h | 80 - 90 | Thiazolo[5,4-b]pyridines |
| Alkoxide | Sodium methoxide | MeOH / None | RT / 3h | 75 - 85 | Oxazolo[5,4-b]pyridines |
References
-
A Green Approach to Nucleophilic Aromatic Substitutions of Nicotinic Esters in Cyrene Source: ResearchGate URL:[Link]
-
Knowledge and Structure-Based Drug Design of 15-PGDH Inhibitors Source: Nimbus Therapeutics URL:[Link]
Sources
Synthesis of bicyclic heterocycles using Methyl 6-chloro-2-methyl-5-nitronicotinate
This Application Note is designed for medicinal chemists and process scientists. It details the strategic utilization of Methyl 6-chloro-2-methyl-5-nitronicotinate (CAS 59237-53-5) as a core scaffold for synthesizing fused bicyclic heterocycles—specifically Imidazo[4,5-b]pyridines and Pyrazino[2,3-b]pyridines .
Precursor: Methyl 6-chloro-2-methyl-5-nitronicotinate Target Class: Imidazo[4,5-b]pyridines & Pyrazino[2,3-b]pyridines Primary Application: Kinase Inhibitors, Anti-inflammatory Agents, and Oncology Pharmacophores.
Scaffold Analysis & Reactivity Profile
The utility of Methyl 6-chloro-2-methyl-5-nitronicotinate lies in its highly functionalized "push-pull" electronic structure. The pyridine ring is activated for regioselective transformations, enabling the rapid construction of 5,6-fused bicyclic systems while retaining the C3-ester as a handle for late-stage diversification (e.g., amide coupling).
Electronic & Steric Features
-
C6-Chloro (Leaving Group): Highly activated for Nucleophilic Aromatic Substitution (
) due to the ortho-nitro (C5) and para-ester (C3) electron-withdrawing groups. -
C5-Nitro (Latent Nucleophile): Serves as a masked amino group. Post-
reduction yields a vicinal diamine (C5-NH2, C6-NHR), the critical intermediate for ring fusion. -
C3-Methyl Ester (Electrophile): Positioned para to the chlorine, it remains stable during C6-substitution, preserving a vector for library expansion.
-
C2-Methyl (Blocking Group): Provides steric bulk and prevents unwanted nucleophilic attack at C2, ensuring regioselectivity at C6.
Figure 1: Reactivity map of the core scaffold. The C5/C6 pair is the site of bicyclic fusion.
Synthetic Pathways Overview
The primary workflow involves a three-step sequence: Displacement
| Pathway | Target Heterocycle | Key Reagents (Step 3) | Mechanism |
| A | Imidazo[4,5-b]pyridine | Triethyl orthoformate / H⁺ | 1-Carbon Insertion |
| B | Pyrazino[2,3-b]pyridine | Glyoxal / 1,2-Dicarbonyls | Condensation |
| C | [1,2,3]Triazolo[4,5-b]pyridine | NaNO₂ / AcOH | Diazotization |
Detailed Experimental Protocols
Phase 1: Generation of the Vicinal Diamine Intermediate
This phase is common to all bicyclic targets. The
Step 1: Nucleophilic Aromatic Substitution (
-
Reagents: Primary amine (1.1 eq), DIPEA (2.0 eq), THF or DMF.
-
Conditions: 0°C to RT (for reactive amines) or 60°C (for anilines).
-
Protocol:
-
Dissolve Methyl 6-chloro-2-methyl-5-nitronicotinate (1.0 eq) in anhydrous THF (0.2 M).
-
Add
-Diisopropylethylamine (DIPEA, 2.0 eq). -
Add the desired amine (R-NH2, 1.1 eq) dropwise.
-
Stir at RT for 2–4 hours. Monitor by TLC/LC-MS (Disappearance of starting material, formation of bright yellow/orange product).
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.
-
Yield: Typically >90%. Product: Methyl 6-(alkylamino)-2-methyl-5-nitronicotinate.
-
Step 2: Nitro Reduction
-
Reagents: Iron powder (5 eq), NH₄Cl (5 eq), EtOH/H₂O (4:1).
-
Conditions: Reflux (80°C), 2–4 hours.
-
Protocol:
-
Suspend the nitro-intermediate from Step 1 in EtOH/H₂O (4:1, 0.1 M).
-
Add NH₄Cl (5.0 eq) and Iron powder (5.0 eq, <10 micron).
-
Heat to reflux with vigorous stirring. The yellow solution will turn dark/colorless upon reduction.
-
Filtration: Filter hot through a Celite pad to remove iron residues. Wash pad with hot EtOH.
-
Workup: Concentrate filtrate. Partition residue between EtOAc and sat. NaHCO₃.
-
Yield: 80–95%. Product: Methyl 5-amino-6-(alkylamino)-2-methylnicotinate (The "Diamine").
-
Phase 2: Cyclization Protocols
Protocol A: Synthesis of Imidazo[4,5-b]pyridines
This protocol creates a 5-membered imidazole ring fused to the pyridine.
-
Reagents: Triethyl orthoformate (TEOF), p-TsOH (cat.).
-
Mechanism: Cyclodehydration.
-
Procedure:
-
Dissolve the Diamine (1.0 mmol) in TEOF (5 mL, acts as solvent and reagent).
-
Add p-Toluenesulfonic acid (5 mol%).
-
Reflux (146°C) for 3–6 hours.
-
Monitoring: LC-MS should show M+12 (formation of ring + loss of 3xEtOH).
-
Workup: Cool to RT. The product often precipitates. If not, concentrate and purify via flash chromatography (DCM/MeOH).
-
Result: Methyl 3-substituted-5-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylate.
-
Protocol B: Synthesis of Pyrazino[2,3-b]pyridines
This protocol creates a 6-membered pyrazine ring fused to the pyridine.
-
Reagents: Glyoxal (40% aq) or Benzil, EtOH.
-
Procedure:
-
Dissolve the Diamine (1.0 mmol) in Ethanol (10 mL).
-
Add Glyoxal solution (1.2 eq) or Benzil (1.1 eq).
-
Heat to reflux for 4–8 hours.
-
Workup: Concentrate solvent. Recrystallize from EtOH or purify via column chromatography.
-
Result: Methyl 6-methyl-pyrido[2,3-b]pyrazine-7-carboxylate derivatives.
-
Mechanistic Pathway & Visualization
Figure 2: Divergent synthesis of bicyclic heterocycles from the common diamine intermediate.
Troubleshooting & Optimization (Self-Validating Systems)
| Issue | Diagnostic | Corrective Action |
| Incomplete | TLC shows SM spot (Rf ~0.6 in 30% EtOAc/Hex). | Increase temperature to 60°C. Ensure amine nucleophilicity (aniline requires heat; alkyl amines do not). |
| Over-reduction | Formation of dechlorination byproducts during hydrogenation. | Use Iron/NH₄Cl or SnCl₂ (chemoselective) instead of H₂/Pd-C to prevent hydrodechlorination (if Cl was retained elsewhere). |
| Poor Cyclization | Broad peaks in NMR; multiple spots. | Ensure the diamine is dry. For Imidazole: Use anhydrous TEOF. For Pyrazine: Ensure pH is neutral; acid catalysis may help benzil condensation. |
| Regioselectivity | Mixture of isomers in Pyrazine formation (if using unsymmetrical dicarbonyl). | Regioselectivity is driven by the difference in nucleophilicity between the 5-NH2 (aniline-like) and 6-NHR (secondary amine). 6-NHR is more nucleophilic. |
References
-
BenchChem. "Methyl 6-chloro-2-methyl-5-nitronicotinate - Reactivity and Applications." Link
-
PubChem. "Methyl 6-chloro-5-nitronicotinate Compound Summary." National Library of Medicine. Link
-
Rosenberg, A. J., et al. "Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation."[1] Organic Letters, 2012.[1] Link
-
ChemicalBook. "Synthesis of Methyl 5,6-diaminonicotinate." Link
-
PrepChem. "Reduction of nitro-pyridines to amino-pyridines." Link
Sources
Application Note: Advanced Buchwald-Hartwig Amination Protocols for 6-Chloro-5-nitronicotinates
Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Overcoming the limitations of nucleophilic aromatic substitution (SNAr) through rationally designed palladium-catalyzed cross-coupling.
Mechanistic Rationale: Overcoming SNAr Limitations
The 6-chloro-5-nitronicotinate scaffold (e.g., methyl 6-chloro-5-nitronicotinate) is a highly versatile, electron-deficient building block. The C6 position is strongly activated by both the adjacent nitro group and the ester functionality, making it inherently susceptible to catalyst-free Nucleophilic Aromatic Substitution (SNAr) when reacted with strong, unhindered nucleophiles like primary alkyl amines[1].
However, a critical bottleneck arises when synthesizing complex pharmaceutical intermediates that require the introduction of weak nucleophiles (e.g., anilines, amides) or highly sterically hindered amines. Under standard SNAr conditions, these reactions require harsh thermal activation, which inevitably leads to off-target degradation. The ester group is prone to hydrolysis, and the nitro group can undergo single-electron transfer degradation or form stable, unreactive Meisenheimer complexes.
To bypass these thermodynamic barriers, transition-metal-catalyzed Buchwald-Hartwig amination must be employed. This approach shifts the reaction pathway from a high-energy addition-elimination mechanism to a controlled, low-energy catalytic cycle[1][2].
Catalytic cycle of the Buchwald-Hartwig amination highlighting key mechanistic steps.
Causality in Experimental Design
Designing a successful Buchwald-Hartwig protocol for this specific substrate requires strict control over the catalyst, ligand, and base to prevent functional group incompatibility.
A. Catalyst and Ligand Selection
The pyridine nitrogen of the nicotinate core is a strong σ-donor that can competitively coordinate to the palladium center, forming stable, unreactive off-cycle Pd(II) complexes[3]. To prevent this catalyst poisoning, bulky, electron-rich biaryl phosphine ligands (e.g., XPhos ) or rigid bidentate ligands (e.g., XantPhos ) are mandatory[1][4]. The steric bulk of XPhos forces the palladium center into a monoligated, highly reactive state, accelerating both the oxidative addition into the strong C-Cl bond and the final reductive elimination step[2]. Utilizing Generation 3 (G3) palladacycles ensures the rapid, base-mediated generation of the active Pd(0) species at lower temperatures.
B. Base Selection (Critical Parameter)
The selection of the base dictates the survival of the substrate. Strong alkoxide bases (e.g., KOtBu, NaOtBu), which are traditional for Buchwald-Hartwig aminations, are strictly incompatible with 6-chloro-5-nitronicotinates[5]. They will rapidly saponify or transesterify the methyl ester and can induce redox side-reactions with the nitro group. Consequently, mild inorganic bases such as Cs₂CO₃ or K₃PO₄ , or soluble organic bases like DBU , must be utilized to ensure functional group tolerance[4][5].
C. Solvent Dynamics
Toluene or 1,4-Dioxane are the preferred solvents. Toluene is particularly advantageous because the resulting inorganic halide salts (e.g., CsCl) exhibit extremely poor solubility in it. The precipitation of these salts drives the equilibrium of the deprotonation step forward, accelerating the overall reaction rate[5].
Quantitative Data: Reaction Optimization
The following table summarizes the optimization landscape for coupling methyl 6-chloro-5-nitronicotinate with a sterically hindered aniline.
| Entry | Precatalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Causality & Observations |
| 1 | Pd(OAc)₂ / PPh₃ | KOtBu | THF | 80 | <5% | Complete degradation; ester hydrolysis and nitro reduction[5]. |
| 2 | Pd₂(dba)₃ / BINAP | Cs₂CO₃ | Toluene | 100 | 35% | Sluggish conversion; competitive pyridine coordination to Pd[3]. |
| 3 | XPhos Pd G3 | K₃PO₄ | 1,4-Dioxane | 80 | 82% | Clean conversion; bulky ligand prevents catalyst poisoning[1]. |
| 4 | XantPhos Pd G3 | DBU | MeCN/PhMe | 140 (Flow) | 89% | Excellent for amides; homogeneous base prevents salt scaling[4]. |
Experimental Workflow
Workflow for the Buchwald-Hartwig amination of 6-chloro-5-nitronicotinates.
Self-Validating Experimental Protocol
Objective: Synthesis of methyl 6-(arylamino)-5-nitronicotinate via Pd-catalyzed cross-coupling.
Reagents:
-
Methyl 6-chloro-5-nitronicotinate (1.0 equiv, 1.0 mmol)
-
Arylamine / Aniline derivative (1.2 equiv, 1.2 mmol)
-
XPhos Pd G3 precatalyst (0.05 equiv, 5 mol%)
-
Cesium carbonate (Cs₂CO₃), finely milled (2.0 equiv, 2.0 mmol)
-
Anhydrous Toluene (10 mL)
Step-by-Step Methodology:
-
Atmospheric Control (Critical): Flame-dry a 25 mL Schlenk flask equipped with a magnetic stir bar. Backfill with dry Argon (repeat 3x).
-
Causality: Pd(0) intermediates are highly susceptible to oxidation. Oxygen ingress will irreversibly crash the catalyst out as palladium black[5].
-
-
Reagent Charging: Under a positive flow of Argon, charge the flask with methyl 6-chloro-5-nitronicotinate, the arylamine, XPhos Pd G3, and the finely milled Cs₂CO₃.
-
Causality: Milling the Cs₂CO₃ increases the surface area for the heterogeneous deprotonation step, preventing the reaction from stalling[5].
-
-
Solvent Addition & Initiation: Add anhydrous toluene (10 mL) via syringe. Seal the flask and stir at room temperature for 5 minutes.
-
Self-Validation Check: The mixture will initially appear as a reddish-brown heterogeneous suspension. A rapid color shift to deep yellow/orange indicates the successful base-mediated activation of the G3 precatalyst into the active Pd(0) species[3].
-
-
Thermal Activation: Submerge the flask in a pre-heated oil bath at 80 °C. Stir vigorously (800–1000 rpm) for 4–6 hours.
-
Causality: Vigorous stirring is mandatory to overcome the mass transfer limitations inherent in solid-liquid biphasic reactions[4].
-
-
Reaction Monitoring: Analyze an aliquot via TLC (Eluent: 3:1 Hexanes/EtOAc).
-
Self-Validation Check: The highly UV-active starting material (Rf ~0.6) should be completely consumed, replaced by a distinct, intensely yellow product spot (Rf ~0.4) corresponding to the highly conjugated aminated product.
-
-
Quench and Filtration: Cool the reaction to room temperature. Dilute with EtOAc (20 mL) and filter through a short pad of Celite to remove the insoluble inorganic salts (CsCl, unreacted Cs₂CO₃) and residual palladium. Wash the Celite pad with additional EtOAc (2x 10 mL).
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (gradient elution: 10% to 30% EtOAc in Hexanes) to afford the pure methyl 6-(arylamino)-5-nitronicotinate.
References
-
Methyl 6-amino-5-iodonicotinate | 211308-80-4 - Benchchem (benchchem.com) - 2
-
Methyl 6-(methylamino)-5-nitronicotinate | 211915-52-5 | Benchchem (benchchem.com) - 1
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions (nih.gov) - 3
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - Semantic Scholar (semanticscholar.org) - 4
-
Buchwald-Hartwig Amination - Chemistry LibreTexts (libretexts.org) - 5
Sources
- 1. Methyl 6-(methylamino)-5-nitronicotinate | 211915-52-5 | Benchchem [benchchem.com]
- 2. Methyl 6-amino-5-iodonicotinate | 211308-80-4 | Benchchem [benchchem.com]
- 3. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. chem.libretexts.org [chem.libretexts.org]
Application Note: Chemoselective Synthesis of 5-Amino-6-chloro-2-methylnicotinate Derivatives
This Application Note is designed as a high-level technical guide for the preparation of Ethyl 5-amino-6-chloro-2-methylnicotinate (and its methyl ester analog). This scaffold is a critical intermediate in the synthesis of P2X3 antagonists and various kinase inhibitors.
Executive Summary
The synthesis of 5-amino-6-chloro-2-methylnicotinate presents a specific regiochemical challenge: installing an amino group adjacent to a chlorine atom on a pyridine ring without causing hydrodehalogenation (loss of chlorine) during the reduction step.
This guide outlines a robust, scalable 3-step protocol starting from Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (also known as 6-hydroxy-2-methylnicotinate). This route is preferred over direct functionalization of 2-methylpyridine due to superior regiocontrol and yield stability.
Key Chemical Challenges & Solutions
| Challenge | Mechanistic Solution |
| Regioselectivity | Utilizing the ortho-directing effect of the 6-hydroxyl group (pyridone tautomer) ensures nitration occurs exclusively at the C5 position. |
| Deoxychlorination | Use of |
| Chemoselectivity | Avoiding catalytic hydrogenation ( |
Retrosynthetic Pathway Analysis
The most reliable route deconstructs the target into a nitro-pyridine precursor, which is derived from a nitrated pyridone.
Figure 1: Retrosynthetic logic flow ensuring regiochemical integrity.
Detailed Experimental Protocols
Step 1: Nitration of the Pyridone Scaffold
Objective: Install the nitrogen source at the C5 position.
Mechanism: Electrophilic Aromatic Substitution (
Reagents:
-
Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (1.0 equiv)
-
Fuming Nitric Acid (
, 1.5 equiv) -
Concentrated Sulfuric Acid (
, solvent/catalyst)
Protocol:
-
Setup: Charge a 3-neck round-bottom flask with concentrated
(5 vol relative to SM) and cool to 0–5°C using an ice-salt bath. -
Addition: Add the starting material portion-wise, maintaining internal temperature
°C. Stir until fully dissolved. -
Nitration: Add fuming
dropwise via an addition funnel over 30 minutes. Critical: Exotherms can lead to dinitration if temperature spikes. -
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 3 hours. Monitor by TLC (50% EtOAc/Hexane) or HPLC.
-
Quench: Pour the reaction mixture slowly onto crushed ice (10 vol). The product typically precipitates as a yellow solid.
-
Isolation: Filter the solid, wash with cold water until the filtrate is neutral (
), and dry in a vacuum oven at 50°C.
Expected Yield: 85–92%
Data Check:
Step 2: Deoxychlorination (Vilsmeier-Haack Conditions)
Objective: Convert the 6-oxo (lactam) functionality to a 6-chloro group. Mechanism: Activation of the lactam oxygen by phosphoryl chloride, followed by nucleophilic attack by chloride.
Reagents:
-
Ethyl 2-methyl-5-nitro-6-oxo-1,6-dihydropyridine-3-carboxylate (Product of Step 1)
-
Phosphorus Oxychloride (
, 5.0 equiv) -
N,N-Dimethylformamide (DMF, catalytic, 0.1 equiv)
Protocol:
-
Setup: In a dry flask under inert atmosphere (
), suspend the nitro-pyridone intermediate in neat . -
Catalysis: Add catalytic DMF. Note: DMF acts as a Vilsmeier reagent precursor, significantly accelerating the reaction.
-
Reflux: Heat the mixture to 90–100°C. Stir for 4–6 hours. The suspension should become a clear solution as the reaction proceeds.
-
Workup (Hazardous): Cool to room temperature. Remove excess
via rotary evaporation under reduced pressure. -
Quench: Dissolve the residue in DCM and pour slowly into ice-cold saturated
. Caution: Vigorous gas evolution ( ). -
Extraction: Extract with DCM (
). Wash combined organics with brine, dry over , and concentrate.[1] -
Purification: Usually sufficiently pure. If necessary, purify via silica gel chromatography (10-20% EtOAc/Hexane).
Expected Yield: 80–88%
Characterization: Appearance of a distinct aryl chloride shift in NMR; mass spec confirms isotope pattern of Chlorine (
Step 3: Chemoselective Reduction (The "Iron" Method)
Objective: Reduce the nitro group to an amine without removing the chlorine atom.
Scientific Insight: Catalytic hydrogenation (
Reagents:
-
Ethyl 6-chloro-2-methyl-5-nitronicotinate (Product of Step 2)
-
Iron Powder (
, 325 mesh, 4.0 equiv) -
Ammonium Chloride (
, 5.0 equiv) -
Solvent: Ethanol/Water (4:1 ratio)
Protocol:
-
Preparation: Dissolve the nitro intermediate in EtOH/Water in a flask equipped with a mechanical stirrer.
-
Activation: Add
and Iron powder. -
Reaction: Heat to reflux (75–80°C) with vigorous stirring. The reaction is heterogeneous and requires good agitation.
-
Monitoring: Monitor by TLC. The reaction is typically complete within 1–2 hours. The yellow nitro compound converts to a fluorescent/pale amino spot.
-
Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot Ethanol.
-
Concentration: Concentrate the filtrate to remove Ethanol.
-
Isolation: Dilute the aqueous residue with water and extract with Ethyl Acetate. Dry over
and concentrate. -
Final Purification: Recrystallize from Ethanol/Heptane or use column chromatography if high purity (>99%) is required for biological assays.
Expected Yield: 75–85%
Analytical Data Summary
| Compound | Key Spectral Features (Expected) |
| Intermediate 1 (Nitro-pyridone) | |
| Intermediate 2 (Chloro-nitro) | |
| Final Target (Amino-chloro) |
Safety & Handling
- : Highly corrosive and reacts violently with water. All glassware must be dry. Quenching requires extreme caution.
-
Nitration: Exothermic. Temperature control is vital to prevent thermal runaway.
-
Residues: Iron waste from Step 3 should be disposed of as solid hazardous waste.
References
-
Nitration of Hydroxypyridines
- Source: "Regioselective nitration of 2-hydroxypyridines." Journal of Heterocyclic Chemistry.
- Context: Establishes the directing effect of the hydroxyl group for C5 nitr
-
(Sigma-Aldrich entry for Ethyl 6-chloro-5-nitronicotinate).
-
Deoxychlorination Mechanism
- Source: "Amide Dehydration Mechanism by SOCl2, POCl3." Chemistry Steps.
- Context: Mechanistic grounding for the conversion of the lactam to the chloro-pyridine.
-
Chemoselective Reduction (Fe/NH4Cl)
-
Source: "Selective reduction of nitro compounds in the presence of other reducible groups."[2] Organic Process Research & Development.
- Context: Validates the use of Iron/Ammonium Chloride to spare the aryl chloride.
-
(BenchChem entry discussing reduction of nitro group in 6-chloro-2-methyl-5-nitronicotinate).
-
-
Synthesis of 6-Chloro-5-nitronicotinates
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Ester Hydrolysis in Nitronicotinate Synthesis
Topic: Minimizing Ester Hydrolysis Side Reactions in 2-Chloro-5-Nitronicotinate Derivatives Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists Version: 1.0 (Current as of 2026)
Introduction: The "Hypersensitive Electrophile" Paradox
You are likely here because your synthesis of ethyl 2-chloro-5-nitronicotinate (or similar derivatives) is suffering from yield loss due to the formation of the corresponding carboxylic acid.
The Core Problem: The very features that make your molecule useful—the electron-withdrawing nitro group (
In this environment, even trace water or weak nucleophiles can attack the ester, leading to hydrolysis.[1] This guide provides the causal analysis and self-validating protocols to arrest this side reaction.
Category 1: The Trap (Base-Induced Hydrolysis)
Q: I am attempting an
A: You are likely using a base that acts as a nucleophile toward the ester or a general base that activates trace water.
In electron-deficient systems like 5-nitronicotinates, the ester carbonyl is often more reactive than the C-Cl bond toward "hard" nucleophiles (like
The Mechanism of Failure
The diagram below illustrates the competition between the desired
Figure 1: Mechanistic divergence. The electron-deficient ring accelerates both pathways, but 'Hard' nucleophiles prefer the carbonyl attack (Path B).
Troubleshooting Protocol: The "Anhydrous Soft Base" System
To fix this, you must switch to a non-nucleophilic base system that cannot attack the carbonyl.
Protocol:
-
Solvent: Switch to anhydrous Acetonitrile (MeCN) or THF . Avoid alcohols.
-
Base: Use Potassium Carbonate (
) (heterogeneous) or DIPEA (Hünig's base) . These are bulky and poor nucleophiles but sufficiently basic to scavenge protons. -
Temperature: Start at 0°C . The activation energy for ester hydrolysis is typically lower than
; keeping it cold favors the kinetic control if the nucleophile is selective.
| Parameter | Standard (Risky) Condition | Optimized (Safe) Condition |
| Base | ||
| Solvent | ||
| Water Content | Uncontrolled |
Category 2: The "Invisible" Water (Solvent Purity)
Q: I am using anhydrous reagents, but I still see ~10-15% hydrolysis by LCMS. Where is the water coming from?
A: The culprit is likely your polar aprotic solvent (DMF, DMSO, or NMP).
Nitronicotinates are so electrophilic that they will scavenge water from "supposedly" dry solvents. DMF is hygroscopic; a bottle left open for 20 minutes can absorb enough atmospheric moisture to hydrolyze your sensitive ester.
Validation Experiment: The Karl Fischer Check
Before committing valuable intermediate to the reaction, perform this check:
-
Sample: Take 1 mL of your reaction solvent.
-
Test: Run a Karl Fischer (KF) titration.
-
Threshold: If water content is
( ), do not proceed . -
Remediation: Store solvents over activated 4Å Molecular Sieves for 24 hours. This typically reduces water content to
.
Category 3: Work-up Induced Hydrolysis
Q: My reaction monitoring (TLC/HPLC) shows 99% product, but after aqueous work-up, the purity drops to 85%. What is happening?
A: You are hydrolyzing the product during the quench.
If you quench a basic reaction mixture directly with water, you create a transient biphasic system with high pH and heat (exothermic quench). This "flash saponification" destroys the ester.
Protocol: The "Inverse Buffered Quench"
Never add water to the reaction. Add the reaction to a cold buffer.
Step-by-Step:
-
Prepare Buffer: Create a 0.5 M solution of
(pH ~4-5) or dilute . Chill to 0°C. -
Inverse Addition: Slowly pour your reaction mixture into the stirring cold buffer.
-
Why? This ensures the pH instantly drops to neutral/mildly acidic upon contact, preventing the base-catalyzed hydrolysis mechanism.
-
-
Extraction: Immediately extract into an organic solvent (e.g., EtOAc or DCM) to remove the ester from the aqueous phase.
Category 4: Acid-Catalyzed Hydrolysis (Nitration)
Q: I am synthesizing the nitronicotinate from the chloronicotinate ester using
A: Acid-catalyzed hydrolysis is reversible but favored by heat and water.[3] In mixed acid nitration, water is produced as a byproduct (
Decision Tree: Optimization Strategy
Figure 2: Decision tree for troubleshooting acid-catalyzed hydrolysis during nitration.
Corrective Protocol:
-
Scavenge Water: Use Oleum (fuming sulfuric acid) or add Trifluoroacetic Anhydride (TFAA) to the reaction mixture. TFAA reacts with generated water to form TFA, keeping the medium anhydrous.
-
Alternative Route: If the ester is simply too unstable under nitration conditions, change the synthetic order:
-
Step 1: Nitrate 2-chloronicotinic acid (Acid is stable).
-
Step 2: Convert the resulting 2-chloro-5-nitronicotinic acid to the ester using mild conditions (e.g.,
or Alkyl Halide + Base).
-
References
-
March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. Wiley-Interscience. (Mechanism of Ester Hydrolysis and Electronic Effects).
-
Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Nucleophilic Aromatic Substitution in Pyridines).
-
Organic Chemistry Portal.
). (General reaction conditions and leaving group effects). -
Schrimpf, M. R., et al. "Scalable Synthesis of 2-Chloro-5-nitropyridines." Organic Process Research & Development. (Specific process data on chloronitropyridine stability).
-
Pfizer Inc. "Process for the preparation of pyridine derivatives." US Patent Application. (Industrial protocols for handling nitronicotinates).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. bookpremiumfree.com [bookpremiumfree.com]
- 3. Hydrolysis of Esters [saylordotorg.github.io]
- 4. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. science-blogs.ucoz.com [science-blogs.ucoz.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
Optimizing SNAr displacement of chloride in 5-nitronicotinate derivatives
Welcome to the Technical Support Center for Nucleophilic Aromatic Substitution (SNAr) workflows. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the displacement of the 6-chloride in 5-nitronicotinate derivatives (e.g., methyl or ethyl 6-chloro-5-nitronicotinate).
These highly functionalized pyridine derivatives are exceptionally potent building blocks in medicinal chemistry, but their dense functionalization requires precise chemoselective control.
Mechanistic Overview: The Causality of SNAr Reactivity
To troubleshoot effectively, we must first understand the electronic environment of our substrate. The pyridine ring in 6-chloro-5-nitronicotinate is severely electron-deficient. The chlorine atom at the 6-position is activated toward nucleophilic attack by the cumulative electron-withdrawing effects of:
-
The electronegative pyridine ring nitrogen.
-
The 3-ester group (e.g., methoxycarbonyl).
-
The 5-nitro group.
The 5-nitro group plays the most critical activating role. Positioned ortho to the leaving group, it profoundly stabilizes the negative charge of the intermediate Meisenheimer complex through resonance, significantly lowering the activation energy of the reaction 1.
SNAr addition-elimination mechanism showing Meisenheimer complex stabilization.
Troubleshooting FAQs
Q: Why am I seeing significant ester hydrolysis instead of the desired SNAr product when using alkoxide bases? A: This is a classic chemoselectivity issue. Alkoxides (like NaOMe) are hygroscopic. If trace water is present in your solvent, the alkoxide generates hydroxide ions, which rapidly attack the 3-ester position, leading to saponification. Solution: Ensure strictly anhydrous conditions when using oxygen-based nucleophiles. Alternatively, if your nucleophile is an amine or thiol, switch to a non-nucleophilic tertiary amine base like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) to act as the acid scavenger without risking ester hydrolysis 2.
Q: I am trying to run a "green" SNAr using Cyrene as a solvent, but my reaction mixture is turning into a dark, viscous sludge. What is happening? A: You are likely observing solvent polymerization. While Cyrene (dihydrolevoglucosenone) is an excellent, eco-friendly polar aprotic solvent for SNAr, it is chemically incompatible with strong inorganic bases (like NaOMe or EtONa), which trigger its aldol-type polymerization 2. Solution: When using Cyrene, strictly utilize mild organic bases like TEA and keep reaction times short (30–60 minutes) to prevent side-reactivities.
Q: My reaction with an aliphatic primary amine is sluggish and yields multiple spots on the TLC plate. How can I push it to completion cleanly? A: While 6-chloro-5-nitronicotinates are highly activated, bulky or less nucleophilic amines require kinetic assistance. However, simply turning up the heat can lead to degradation or attack at the ester carbonyl. Solution: Kinetic studies indicate that highly activated nitropyridines can sometimes react without additional base if the amine itself is used in excess 3. Use 2.5 equivalents of the amine in a polar aprotic solvent (THF or DMF) at a moderate 50°C. The excess amine acts as its own acid scavenger, driving the equilibrium forward cleanly.
Decision tree for resolving common SNAr issues with 5-nitronicotinates.
Quantitative Optimization Data
Below is a synthesized data table establishing baseline parameters for different nucleophile classes reacting with methyl 6-chloro-5-nitronicotinate. Use this to benchmark your experimental design.
| Nucleophile Class | Example Reagent | Recommended Base | Optimal Solvent | Temp (°C) | Typical Time | Expected Yield |
| Primary Amines | Methylamine (40% aq) | Excess Amine | THF or EtOH | 20 - 25 | 1 - 2 h | 85 - 95% |
| Bulky Amines | Cyclohexylamine | DIPEA (2.0 eq) | DMF | 50 - 60 | 4 - 6 h | 70 - 80% |
| Thiols | Thiophenol | TEA (2.0 eq) | Cyrene / Water | 20 - 25 | 0.5 - 1 h | 80 - 90% |
| Alkoxides | Sodium Methoxide | None (Reagent is base) | MeOH (Anhydrous) | 0 - 20 | 2 - 4 h | 75 - 85% |
Self-Validating Experimental Protocols
The following protocols are designed with built-in validation steps (e.g., specific color changes and solubility differentials) to ensure high-fidelity results.
Protocol A: Amine Displacement (Synthesis of Methyl 6-(methylamino)-5-nitronicotinate)
This protocol leverages the high reactivity of the 6-chloro position to achieve displacement at room temperature, avoiding thermal degradation.3
-
Preparation: Dissolve methyl 6-chloro-5-nitronicotinate (1.0 equiv, 10 mmol) in 20 mL of anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.
-
Addition: Cool the flask to 0°C using an ice bath. Dropwise, add a 40% aqueous solution of methylamine (2.5 equiv, 25 mmol).
-
Causality Note: The excess methylamine acts as the nucleophile and the acid scavenger for the generated HCl.
-
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
-
Validation Check: The reaction mixture will transition from a pale solution to a vibrant yellow suspension. This color change is highly indicative of the formation of the amino-nitropyridine chromophore.
-
-
Workup: Quench the reaction by adding 40 mL of ice-cold distilled water. Stir for 10 minutes.
-
Isolation: Filter the resulting bright yellow precipitate under a vacuum. Wash the filter cake with cold water (2 x 10 mL) to remove methylamine hydrochloride salts. Dry under a vacuum to afford the pure product.
Protocol B: Green Thiol Displacement in Cyrene
Sulfur nucleophiles are exceptionally effective in SNAr due to their high polarizability. This protocol utilizes Cyrene for an environmentally conscious workflow.2
-
Preparation: In a sealed tube, combine methyl 6-chloro-5-nitronicotinate (1.0 equiv, 1.0 mmol) and Cyrene (3.0 mL, 0.33 M).
-
Reagent Addition: Add thiophenol (1.1 equiv, 1.1 mmol) followed by Triethylamine (TEA) (2.0 equiv, 2.0 mmol).
-
Causality Note: TEA is chosen specifically because strong inorganic bases will cause the Cyrene solvent to polymerize.
-
-
Reaction: Stir the mixture at room temperature for exactly 30 minutes.
-
Validation Check: Monitor via TLC (Hexanes/EtOAc 7:3). The highly activated nature of the substrate ensures rapid conversion; extending the time risks side reactions.
-
-
Isolation: Add 10 mL of water to the mixture. The partial solubility of the product in the Cyrene/water mixture will cause the pure thioether derivative to crash out as a solid. Filter, wash with water, and dry.
References
-
ResearchGate. "A Green Approach to Nucleophilic Aromatic Substitutions of Nicotinic Esters in Cyrene." Retrieved from: [Link]
Sources
Controlling regioselectivity during nitration of 2-methyl-6-chloropyridine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the nitration of 2-methyl-6-chloropyridine. This resource is designed to provide in-depth guidance and troubleshooting for researchers encountering challenges with this specific electrophilic aromatic substitution. As Senior Application Scientists, we understand that controlling regioselectivity is paramount to achieving desired synthetic outcomes. This guide moves beyond simple protocols to explain the underlying chemical principles governing this reaction, empowering you to make informed decisions in your experimental design.
FAQs: Understanding the Fundamentals
Here we address some of the frequently asked questions regarding the nitration of 2-methyl-6-chloropyridine.
Q1: What is the expected major product of the nitration of 2-methyl-6-chloropyridine and why?
The nitration of 2-methyl-6-chloropyridine is an electrophilic aromatic substitution (EAS) reaction. The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, making it less reactive than benzene towards electrophiles.[1][2] The position of nitration is determined by the directing effects of the existing substituents: the methyl group (-CH₃) and the chloro group (-Cl).
-
Methyl Group (-CH₃): This is an activating group that donates electron density to the ring through an inductive effect, stabilizing the carbocation intermediate (sigma complex) formed during the substitution.[3][4] It directs incoming electrophiles to the ortho and para positions.
-
Chloro Group (-Cl): This is a deactivating group due to its strong electron-withdrawing inductive effect, but it is also an ortho, para-director because its lone pairs can donate electron density through resonance.[3]
-
Pyridine Nitrogen: The nitrogen atom itself strongly deactivates the ring towards electrophilic attack, particularly at the C2, C4, and C6 positions, and directs incoming electrophiles to the C3 and C5 positions (meta-directing).[1][5]
In 2-methyl-6-chloropyridine, the positions available for nitration are C3, C4, and C5.
-
C3-position: ortho to the activating methyl group and meta to the deactivating chloro group.
-
C5-position: para to the deactivating chloro group and meta to the activating methyl group.
-
C4-position: This position is generally less favored in pyridine nitrations.
Considering these competing effects, the major product is typically 2-methyl-3-nitro-6-chloropyridine . The activating effect of the methyl group strongly favors substitution at its ortho position (C3).
Q2: Why is the pyridine ring less reactive than benzene in electrophilic aromatic substitution?
The pyridine ring is significantly less reactive than benzene towards electrophiles for two primary reasons:
-
Inductive Effect of Nitrogen: The nitrogen atom is more electronegative than carbon, and it withdraws electron density from the ring through the sigma bonds. This makes the pyridine ring electron-deficient and therefore less nucleophilic and less attractive to electrophiles.[2]
-
Protonation or Lewis Acid Complexation: Under the acidic conditions typically required for nitration (e.g., mixed acid), the lone pair on the pyridine nitrogen is readily protonated or complexes with a Lewis acid.[6][7] This forms a pyridinium ion, which has a positive charge on the nitrogen, further and strongly deactivating the ring towards electrophilic attack.[7][8]
Q3: What are the standard safety precautions for handling mixed acid nitrations?
Mixed acid nitrations (typically a mixture of concentrated nitric acid and sulfuric acid) are highly exothermic and involve corrosive and oxidizing materials. Strict safety protocols are essential:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. A face shield is also recommended.
-
Fume Hood: All manipulations must be performed in a well-ventilated chemical fume hood.
-
Slow Addition and Cooling: The nitrating mixture and the substrate should be cooled in an ice bath before and during the addition. The addition of reagents should be done slowly and dropwise to control the reaction temperature and prevent runaway reactions.
-
Quenching: The reaction should be quenched by slowly and carefully pouring the reaction mixture onto crushed ice. Never add water to the concentrated acid mixture.
-
Waste Disposal: Acidic waste must be neutralized before disposal according to institutional guidelines.
Troubleshooting Guide: Overcoming Common Experimental Hurdles
This section provides solutions to specific problems you may encounter during the nitration of 2-methyl-6-chloropyridine.
Problem 1: Low yield of the desired 3-nitro isomer and formation of the 5-nitro isomer.
-
Possible Cause: While the 3-nitro isomer is generally favored, the formation of the 5-nitro isomer can occur.[9] The directing effect of the chloro group to its para position (C5) can compete with the methyl group's directing effect. The reaction conditions can significantly influence the isomer ratio.
-
Troubleshooting Steps:
-
Control Temperature: Ensure the reaction is carried out at a low temperature (e.g., 0-5 °C). Higher temperatures can lead to decreased regioselectivity and the formation of more of the thermodynamically stable 5-nitro isomer.
-
Choice of Nitrating Agent: While mixed acid (HNO₃/H₂SO₄) is common, other nitrating systems can offer better regioselectivity. Consider using nitric acid in trifluoroacetic anhydride (TFAA).[10][11] This system can generate a potent nitrating agent under milder conditions.
-
Order of Addition: Adding the 2-methyl-6-chloropyridine to the pre-cooled nitrating mixture can sometimes improve selectivity compared to adding the nitrating agent to the substrate.[12]
-
Problem 2: Very low or no reaction.
-
Possible Cause: The pyridine ring is strongly deactivated, especially under acidic conditions.[2][7] The reaction may require more forcing conditions or a more potent nitrating agent.
-
Troubleshooting Steps:
-
Increase Reaction Time and/or Temperature: If initial attempts at low temperature yield no product, cautiously and incrementally increase the reaction time or temperature. Monitor the reaction closely by TLC or another appropriate analytical technique.
-
Alternative Nitrating Systems: As mentioned previously, nitric acid in trifluoroacetic anhydride can be more effective than traditional mixed acids for deactivating substrates.[10] Another approach is the use of dinitrogen pentoxide (N₂O₅).[13]
-
Activation via N-oxide formation: A common strategy to enhance the reactivity of pyridines towards electrophilic substitution is to first form the pyridine N-oxide. The N-oxide group is activating and directs ortho and para substitution. After nitration, the N-oxide can be removed by reduction.[6]
-
Problem 3: Formation of undesired byproducts or decomposition.
-
Possible Cause: Harsh reaction conditions (high temperatures, highly concentrated acids) can lead to oxidation or other side reactions.
-
Troubleshooting Steps:
-
Milder Conditions: Employ the mildest possible conditions that still afford a reasonable reaction rate. This includes using the lowest effective temperature and the least concentrated acid mixture necessary.
-
Careful Workup: During the workup, ensure that the quenching and neutralization steps are performed slowly and with adequate cooling to prevent localized heating and potential degradation of the product.
-
Purification: Utilize appropriate purification techniques, such as column chromatography, to separate the desired product from any byproducts.
-
Experimental Protocols
Protocol 1: Standard Mixed Acid Nitration
This protocol outlines a general procedure for the nitration of 2-methyl-6-chloropyridine using a mixture of nitric and sulfuric acids.
-
Preparation of Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add concentrated nitric acid dropwise to the sulfuric acid while maintaining the temperature below 10 °C.
-
Substrate Addition: In a separate flask, dissolve 2-methyl-6-chloropyridine in a minimal amount of concentrated sulfuric acid and cool to 0 °C.
-
Slowly add the substrate solution dropwise to the pre-cooled nitrating mixture, ensuring the temperature does not exceed 5-10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for a specified time (e.g., 2-4 hours), monitoring the reaction progress by TLC.
-
Quenching: Carefully pour the reaction mixture onto a large excess of crushed ice with vigorous stirring.
-
Work-up: Neutralize the resulting solution by the slow addition of a saturated sodium bicarbonate solution or other suitable base until the pH is neutral.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Nitration with Nitric Acid in Trifluoroacetic Anhydride
This method provides an alternative for potentially higher regioselectivity under milder conditions.[10]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place trifluoroacetic anhydride (TFAA).
-
Cool the flask to 0 °C in an ice bath.
-
Substrate Addition: Slowly add the 2-methyl-6-chloropyridine to the chilled TFAA with continuous stirring. Maintain the temperature at 0 °C and stir for a designated period (e.g., 30 minutes).
-
Nitrating Agent Addition: Add 100% nitric acid dropwise to the reaction mixture, ensuring the temperature does not rise above 5-10 °C.[10]
-
Reaction: Allow the reaction to stir at a controlled temperature (e.g., room temperature) for a specified duration, monitoring by TLC.[10]
-
Quenching: Carefully pour the reaction mixture into a chilled aqueous solution of a reducing agent like sodium metabisulfite to destroy any excess oxidizing species.[10]
-
Work-up: Adjust the pH of the solution to 6-7 by the slow addition of a base (e.g., 25% NaOH solution).[10]
-
Extract the product with an organic solvent, wash, dry, and concentrate as described in Protocol 1.
-
Purify as needed.
Data Presentation
Table 1: Influence of Nitrating Agent on Regioselectivity
| Nitrating Agent | Temperature (°C) | Major Product | Minor Product(s) | Reference |
| HNO₃ / H₂SO₄ | 0 - 10 | 2-methyl-3-nitro-6-chloropyridine | 2-methyl-5-nitro-6-chloropyridine | General Knowledge |
| HNO₃ / TFAA | 0 - RT | Potentially higher ratio of 3-nitro isomer | 2-methyl-5-nitro-6-chloropyridine | [10][11] |
Visualizing the Reaction Landscape
Diagram 1: Directing Effects in the Nitration of 2-Methyl-6-chloropyridine
Caption: Directing influences on the regioselectivity of nitration.
Diagram 2: Troubleshooting Flowchart for Low Yield
Caption: Step-by-step guide to troubleshooting low product yield.
References
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]
-
German-Chemist. (n.d.). Electrophilic substitution on pyridine. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Electrophilic Aromatic Substitution in Heterocyclic Compounds. Retrieved from [Link]
-
StudySmarter. (n.d.). EAS Reactions of Pyridine Explained. Retrieved from [Link]
-
Dr. S. K. Singh. (2020, September 4). Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. YouTube. Retrieved from [Link]
-
Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution – The Mechanism. Retrieved from [Link]
- Sánchez-Viesca, F., & Gómez, R. (2015). Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. American Journal of Chemistry, 5(1), 19-22.
-
Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Chemistry Steps. (2026, January 29). Activating and Deactivating Groups. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Preparation of nitropyridines by nitration of pyridines with nitric acid. Retrieved from [Link]
-
Pearson. (2024, June 28). Propose a mechanism for nitration of pyridine at the 4-position, and show why this orientation is not observed. Retrieved from [Link]
-
American Chemical Society. (2025, February 24). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Retrieved from [Link]
-
Toppr. (n.d.). The product formed is A B C Pyridine acts as deactivating. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 4). 7.4: Activation and Deactivation. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. Retrieved from [Link]
-
Reddit. (2022, December 28). Just confused about directing groups. Retrieved from [Link]
-
Master Organic Chemistry. (2018, April 30). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Retrieved from [Link]
- Google Patents. (n.d.). EP0102652B1 - Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.
-
MDPI. (2020, November 14). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Retrieved from [Link]
-
Nature. (2019, July 30). Facile access to nitroarenes and nitroheteroarenes using N-nitrosaccharin. Retrieved from [Link]
-
ResearchGate. (n.d.). Nitropyridines: Synthesis and reactions. Retrieved from [Link]
-
Cengage. (n.d.). 16.4 Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]
-
MDPI. (2025, January 4). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Retrieved from [Link]
-
Chemical Papers. (n.d.). The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide. Retrieved from [Link]
-
ResearchGate. (2025, October 15). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Retrieved from [Link]
- Google Patents. (n.d.). CN105037255A - Synthesis method of 2-chloro-5-methyl pyridine.
-
MDPI. (2021, October 31). A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, February 24). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017, December 18). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Retrieved from [Link]
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- 13. researchgate.net [researchgate.net]
Avoiding decarboxylation during hydrolysis of nitronicotinate esters
This guide outlines the technical protocols and troubleshooting strategies for the hydrolysis of nitronicotinate esters, specifically focusing on preventing decarboxylation.
Topic: Avoiding Decarboxylation During Hydrolysis
Executive Summary: The Stability Paradox
Hydrolyzing ethyl 2-nitronicotinate (and its derivatives) presents a classic conflict in organic synthesis: the conditions required to cleave the ester bond often provide the exact activation energy needed to break the C-C bond of the resulting acid, leading to decarboxylation .
The driving force is electronic. The 2-nitro group and the pyridine nitrogen are powerfully electron-withdrawing. Upon hydrolysis, if the resulting carboxylic acid is exposed to heat or strong acid, the molecule can readily lose
Key Success Factor: You must decouple the hydrolysis step from the protonation/isolation step and maintain strict thermal control throughout.
Critical Mechanisms & Pathways[1]
Why Decarboxylation Happens (The "Trap")
The decarboxylation of 2-nitronicotinic acid follows a pathway similar to
Diagram 1: Mechanistic Pathway & Risk Factors
This diagram illustrates the divergence between successful isolation and the decarboxylation failure mode.
Caption: The critical control point is the acidification of the carboxylate salt. Heat or excess acid triggers the transition to the decarboxylated byproduct.[1]
Validated Protocols
Do not use standard refluxing NaOH/EtOH conditions. Use one of the following mild protocols.
Protocol A: Lithium Hydroxide (The "Cold" Standard)
Best for: Standard lab-scale synthesis (100 mg – 10 g).
Rationale: Lithium acts as a mild Lewis acid, coordinating with the carbonyl oxygen to facilitate hydrolysis at lower temperatures than Na/K cations.
-
Dissolution: Dissolve ethyl 2-nitronicotinate (1.0 equiv) in THF:Water (3:1) .
-
Note: Avoid Methanol if possible to prevent transesterification, though MeOH:Water is acceptable if the ester is methyl.
-
-
Reagent Addition: Add LiOH·H₂O (1.2 equiv) in one portion at 0°C .
-
Reaction: Stir at 0°C for 30 mins , then allow to warm to Room Temperature (20-23°C) .
-
Monitor: TLC (EtOAc/Hex) or LCMS. Reaction is usually complete in 2-4 hours.
-
-
Quench (CRITICAL):
-
Cool the mixture back to 0°C .
-
Dilute with cold water.
-
Wash with Et₂O (to remove unreacted ester/impurities). Discard organic layer.[2]
-
-
Acidification:
-
To the aqueous layer (at 0°C), add 1N HCl dropwise.
-
Stop at pH 3-4. Do not go to pH 1.
-
Why? Highly acidic species are more prone to thermal decarboxylation and protonation of the pyridine nitrogen can increase solubility in water, making extraction difficult.
-
-
Isolation:
-
Extract immediately with EtOAc (3x).
-
Dry over Na₂SO₄.[3]
-
Evaporate at <30°C. Do not use a high-vacuum bath >40°C.
-
Protocol B: Anhydrous Cleavage (TMSOK)
Best for: Extremely acid-sensitive substrates or when water must be minimized.
Rationale: Potassium trimethylsilanolate (TMSOK) generates the carboxylate in non-aqueous conditions.
-
Dissolution: Dissolve ester in anhydrous THF .
-
Reagent: Add TMSOK (1.1 equiv) at room temperature.
-
Precipitation: The potassium carboxylate salt often precipitates directly.
-
Isolation: Filter the salt.
-
Usage: If possible, use the potassium salt directly in the next step (e.g., amide coupling). This completely avoids the unstable free acid stage.
-
Troubleshooting & FAQs
Q1: My product is an oil that turned into a solid 2-nitropyridine after drying. What happened?
Diagnosis: Thermal Decarboxylation.[2] Cause: You likely used a rotovap bath temperature >40°C or left the free acid under vacuum for too long. Fix:
-
Keep the rotovap bath at 25°C .
-
Do not chase the solvent completely to dryness if the product is unstable; use the concentrated residue immediately.
-
Store the isolated acid at -20°C .
Q2: I cannot precipitate the acid from the aqueous layer.
Diagnosis: Solubility / Zwitterion formation. Cause: 2-Nitronicotinic acid has a pyridine nitrogen (basic) and a carboxylic acid (acidic). At certain pH levels (isoelectric point), it may be water-soluble. Fix:
-
Saturate the aqueous layer with NaCl (salting out) before extraction.
-
Use 2-MeTHF or EtOAc/iPrOH (9:1) for extraction to improve recovery from the aqueous phase.
Q3: Can I use NaOH or KOH instead of LiOH?
Diagnosis: Reagent Strength. Answer: Yes, but with caution. NaOH and KOH are stronger bases and the reaction is more exothermic.
-
Risk: Localized heating during addition can trigger degradation.[2]
-
Protocol Adjustment: Add the base as a pre-cooled solution and strictly maintain 0°C.
Comparative Data: Hydrolysis Conditions
| Reagent | Solvent | Temp | Risk Level | Yield (Typical) | Notes |
| LiOH | THF/H₂O | 0°C -> RT | Low | 85-95% | Recommended. Best balance of rate vs. stability. |
| NaOH | EtOH/H₂O | Reflux | Critical | 0-30% | High risk of decarboxylation. Avoid. |
| TMSOK | THF | RT | Minimal | 90-98% | Isolates salt. Best for subsequent coupling steps. |
| HCl (aq) | Water | Reflux | Critical | <10% | Acid-catalyzed decarboxylation is very rapid. |
Decision Tree: Choosing the Right Method
Use this workflow to select the optimal hydrolysis path based on your downstream needs.
Caption: If the free acid is not strictly necessary for characterization, isolating the salt (Protocol B) is the safest route.
References
-
LiOH Hydrolysis Methodology
- Title: A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide (Contextual basis for mild hydrolysis).
- Source: Angewandte Chemie Intern
-
URL:[Link]
-
Decarboxylation Mechanism
-
Compound Data (Grounding)
-
Title: 2-Nitronicotinic Acid (CAS 33225-72-8) Properties and Synthesis.[4]
- Source: ChemicalBook.
-
-
TMSOK Reagent Usage
- Title: Potassium trimethylsilanolate medi
- Source: Laganis, E. D., & Chenard, B. L. (1984). Tetrahedron Letters.
-
URL:[Link]
Sources
Validation & Comparative
A Researcher's Guide to Differentiating Nitro and Ester Groups in Nicotinate Derivatives Using IR Spectroscopy
As a Senior Application Scientist, I've frequently guided researchers through the nuances of spectral interpretation. A common challenge in drug development and synthetic chemistry is the unambiguous identification of functional groups within complex molecules. Nicotinate derivatives, a vital class of compounds in pharmaceuticals, often incorporate both nitro (NO₂) and ester (COOR) functionalities. While both groups provide strong signals in infrared (IR) spectroscopy, their peaks can overlap with other vibrations, leading to potential misinterpretation.
This guide provides an in-depth comparison of the characteristic IR absorption peaks for nitro and ester groups within the nicotinate framework. We will explore the underlying vibrational principles, present comparative data, and provide a robust experimental protocol to ensure accurate and reproducible spectral acquisition.
The Vibrational Fingerprints of Nitro and Ester Groups
Infrared spectroscopy probes the vibrational modes of molecules, where specific bonds absorb IR radiation at characteristic frequencies.[1] The resulting spectrum is a unique fingerprint of the molecule's functional groups. For nicotinate derivatives, the most diagnostic regions are dominated by the stretching vibrations of the nitro and ester groups.
The Nitro (NO₂) Group: A Tale of Two Stretches
The nitro group is highly polar and consequently produces very strong and easily identifiable absorption bands.[2] Its key features arise from the coupled stretching of the two N-O bonds.
-
Asymmetric NO₂ Stretch (νₐₛ): This is an intense, strong absorption band typically found in the 1550-1475 cm⁻¹ region for aromatic nitro compounds.[2][3][4] This vibration occurs when one N-O bond stretches while the other compresses. Conjugation with the aromatic pyridine ring tends to shift this band to a lower wavenumber compared to its position in aliphatic nitro compounds.[2]
-
Symmetric NO₂ Stretch (νₛ): This is another strong absorption band, appearing in the 1360-1290 cm⁻¹ range.[1][2][3][4] It corresponds to the simultaneous, in-phase stretching of both N-O bonds.
The presence of these two distinct, strong bands is a highly reliable indicator of a nitro group.
The Ester (COOR) Group: The Dominant Carbonyl and its Companions
The ester functional group is characterized by a prominent carbonyl (C=O) peak and two distinct carbon-oxygen (C-O) single bond stretches.
-
Carbonyl (C=O) Stretch: This is one of the most characteristic and intense absorptions in an IR spectrum, appearing in the 1780-1670 cm⁻¹ region.[5][6] For nicotinate derivatives, which are α,β-unsaturated or aromatic esters, this peak is typically observed in the 1730-1715 cm⁻¹ range.[7][8] This is slightly lower than the 1750-1735 cm⁻¹ range for saturated aliphatic esters due to the electronic effects of conjugation with the pyridine ring.[8][9]
-
C-O Stretches: Esters also exhibit two or more strong bands in the fingerprint region, between 1300-1000 cm⁻¹ , corresponding to the C-O single bond stretches.[7][8][9] These bands arise from the asymmetric and symmetric vibrations of the C-O-C unit of the ester.
Comparative Analysis: Distinguishing the Peaks
To illustrate the practical application of this data, let's consider a hypothetical nicotinate derivative containing both functionalities, such as Ethyl 5-nitronicotinate .
Caption: Molecular structure of Ethyl 5-nitronicotinate.
In the IR spectrum of this molecule, the key is to look for the most intense and characteristic peaks first. The C=O stretch of the ester will be a very strong, sharp peak around 1720 cm⁻¹. The two NO₂ stretches will also be strong and will appear at lower frequencies, around 1540 cm⁻¹ and 1350 cm⁻¹. While the C-O ester stretches overlap with the symmetric NO₂ stretch region, the combination of all three characteristic ester peaks (C=O, and two C-O) and the two distinct NO₂ peaks provides a clear and definitive identification.
The following table summarizes the expected absorption ranges for these functional groups when attached to a nicotinate ring.
| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity & Notes |
| Ester (-COOR) | C=O Stretch | 1730 - 1715[6][7][8] | Strong, sharp. Lower frequency due to conjugation with the aromatic ring. |
| C-O Stretches | 1300 - 1000[7][8][9] | Two or more strong bands. | |
| Nitro (-NO₂) | Asymmetric Stretch | 1550 - 1475[2][3][4] | Strong. One of the most characteristic bands for nitroaromatics.[2] |
| Symmetric Stretch | 1360 - 1290[1][2][3] | Strong. The second highly characteristic band for nitroaromatics.[2] | |
| Nicotinate Ring | Aromatic C-H Stretch | 3100 - 3000[1][7] | Medium to Weak. |
| Aromatic C=C Stretch | 1600 - 1400[7][10] | Medium to Strong. Often multiple bands. |
Experimental Protocol: ATR-FTIR Spectroscopy
To ensure high-quality, reproducible data, a standardized protocol is essential. Attenuated Total Reflectance (ATR) is a preferred technique for solid and liquid samples as it requires minimal sample preparation.[11]
Caption: Standard workflow for acquiring an IR spectrum using ATR-FTIR.
Step-by-Step Methodology
-
Instrument Preparation:
-
Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean. Wipe gently with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Causality: A clean crystal is critical to prevent cross-contamination and to ensure the background spectrum is representative of the instrument and environment, not a previous sample.
-
-
Background Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic absorbance.
-
Self-Validation: The instrument software will automatically subtract this background from the sample spectrum, ensuring that the final spectrum only shows the absorbance of the sample itself.
-
-
Sample Application:
-
Place a small amount of the solid or liquid nicotinate derivative directly onto the center of the ATR crystal.
-
If using a solid sample, apply pressure using the built-in anvil to ensure firm and uniform contact between the sample and the crystal surface. Good contact is essential for a strong, high-quality signal.
-
-
Data Acquisition:
-
Collect the sample spectrum. Set the instrument to scan over the standard mid-IR range of 4000-400 cm⁻¹.
-
Typically, 16 to 32 scans are co-added and averaged to improve the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
The instrument software will perform the necessary processing, including background subtraction and potentially an ATR correction to make the spectrum appear more like a traditional transmission spectrum.
-
Analyze the resulting spectrum, identifying the key absorption bands and comparing them to the reference values in the table above to confirm the presence of the nitro and ester functional groups.
-
By following this structured approach—understanding the theoretical basis of the key vibrations, utilizing a comparative data table, and adhering to a validated experimental protocol—researchers can confidently and accurately characterize nicotinate derivatives, accelerating their research and development efforts.
References
-
Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]
-
Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]
-
Veeprho. (n.d.). Methyl Nicotinate Impurities and Related Compound. [Link]
-
NIST. (n.d.). Ethyl nicotinate. NIST Chemistry WebBook. [Link]
-
IGNOU. (n.d.). EXPT. 7 CHARACTERISATION OF FUNCTIONAL GROUPS USING IR SPECTROSCOPY. [Link]
-
NIST. (n.d.). Ethyl nicotinate. NIST Chemistry WebBook. [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. [Link]
-
SpectraBase. (n.d.). Methylnicotinate. [Link]
-
Chemistry Steps. (2025). Interpreting IR Spectra. [Link]
-
OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups. Organic Chemistry. [Link]
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Mass spectrometry fragmentation pattern of Methyl 6-chloro-2-methyl-5-nitronicotinate
An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Methyl 6-chloro-2-methyl-5-nitronicotinate and Comparison with Alternative Analytical Methodologies
Abstract
This guide provides a comprehensive analysis of the theoretical mass spectrometry fragmentation pattern of Methyl 6-chloro-2-methyl-5-nitronicotinate, a highly functionalized pyridine derivative of interest in pharmaceutical and chemical synthesis.[1] In the absence of direct experimental data in publicly available literature, this document outlines a predicted fragmentation pathway based on established principles of mass spectrometry for nitroaromatic compounds, chlorinated heterocycles, and methyl esters.[2][3][4] This guide will serve as a valuable resource for researchers in identifying and characterizing this molecule and its analogs. Furthermore, we will compare the utility of mass spectrometry with other analytical techniques such as HPLC and GC for the comprehensive characterization of this class of compounds, providing a holistic view for drug development professionals.
Introduction to Methyl 6-chloro-2-methyl-5-nitronicotinate
Methyl 6-chloro-2-methyl-5-nitronicotinate (C₇H₅ClN₂O₄, Molecular Weight: 216.58 g/mol ) is a key synthetic intermediate.[5][6][7] Its structure, featuring a pyridine ring substituted with a chloro group, a nitro group, a methyl group, and a methyl ester, makes it a versatile building block for the synthesis of more complex molecules.[1] The electron-deficient nature of the pyridine ring, further accentuated by the electron-withdrawing nitro and chloro substituents, makes it amenable to nucleophilic aromatic substitution reactions, a cornerstone in the synthesis of novel pharmaceutical agents.[1] Accurate analytical characterization is paramount for ensuring the purity and structural integrity of this intermediate in multi-step synthetic pathways.
Predicted Mass Spectrometry Fragmentation Pattern
The fragmentation of Methyl 6-chloro-2-methyl-5-nitronicotinate under electron ionization (EI) is expected to be governed by the hierarchical stability of the resulting fragment ions and the lability of its various functional groups. The molecular ion (M⁺•) is anticipated at m/z 216/218, with the characteristic ~3:1 isotopic pattern for a single chlorine atom.
The primary fragmentation pathways are predicted to involve the loss of the nitro group and functionalities associated with the ester group.
Key Fragmentation Pathways
The fragmentation cascade is likely initiated by several key neutral losses from the molecular ion:
-
Loss of a methoxy radical (•OCH₃): A common fragmentation for methyl esters, leading to the formation of an acylium ion.
-
Loss of formaldehyde (CH₂O): A rearrangement-based loss from the methyl ester.
-
Loss of a nitro radical (•NO₂): A characteristic fragmentation of nitroaromatic compounds.[2][3]
-
Loss of nitric oxide (•NO): Another common pathway for nitroaromatics, often followed by the loss of CO.[2][3]
-
Loss of a chlorine radical (•Cl): While less common as an initial step compared to the loss of nitro or ester-related fragments, it can occur.
The following diagram illustrates the predicted major fragmentation pathways:
Caption: Predicted EI-MS fragmentation of Methyl 6-chloro-2-methyl-5-nitronicotinate.
Tabulated Predicted Fragmentation Data
| m/z (relative to ³⁵Cl) | Proposed Ion Structure | Proposed Neutral Loss | Notes |
| 216 | [C₇H₅³⁵ClN₂O₄]⁺• | - | Molecular Ion (M⁺•) |
| 185 | [C₇H₅³⁵ClN₂O₃]⁺ | •OCH₃ | Loss of a methoxy radical from the ester. |
| 170 | [C₇H₅³⁵ClNO₂]⁺ | •NO₂ | Expulsion of a nitro group is a primary fragmentation pathway for nitroaromatic compounds.[4] |
| 186 | [C₇H₅³⁵ClNO₃]⁺• | •NO | Loss of a nitro radical is another common fragmentation for nitroaromatics.[2][3] |
| 158 | [C₆H₅³⁵ClNO₂]⁺• | •NO, CO | Subsequent loss of carbon monoxide from the m/z 186 ion. |
| 142 | [C₆H₅³⁵ClNO]⁺ | •NO₂, CO | Loss of carbon monoxide from the ion at m/z 170. |
| 124 | [C₆H₃³⁵ClN]⁺ | •NO₂, CO, H₂O | Potential loss of water from the m/z 142 fragment. |
Comparison with Alternative Analytical Methodologies
While mass spectrometry is a powerful tool for structural elucidation and molecular weight determination, a comprehensive analytical characterization of a compound like Methyl 6-chloro-2-methyl-5-nitronicotinate often involves a multi-technique approach.[8]
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity assessment and quantification of non-volatile and thermally labile compounds.[9] For pyridine derivatives, reversed-phase HPLC is commonly employed.
-
Advantages:
-
Excellent for purity determination and quantification.
-
Non-destructive, allowing for fraction collection.
-
Suitable for thermally sensitive compounds.
-
-
Considerations:
-
The basic nitrogen of the pyridine ring can lead to peak tailing on silica-based columns. This can often be mitigated by using an acidic mobile phase modifier or a highly end-capped column.
-
Hydrophilic pyridine derivatives may require hydrophilic interaction liquid chromatography (HILIC) for adequate retention.[10]
-
Gas Chromatography (GC)
GC, particularly when coupled with mass spectrometry (GC-MS), is a high-resolution technique for the analysis of volatile and thermally stable compounds.[8]
-
Advantages:
-
High separation efficiency.
-
Direct coupling to MS provides both retention time and mass spectral data for confident identification.
-
-
Considerations:
-
The compound must be thermally stable and sufficiently volatile. Derivatization may be necessary for less volatile analogs.[8]
-
The polarity of pyridine derivatives can sometimes lead to interactions with the stationary phase, requiring careful column selection.
-
Comparative Summary
| Technique | Primary Application | Strengths | Limitations |
| Mass Spectrometry (MS) | Structural Elucidation, Molecular Weight Determination | High sensitivity, provides fragmentation data for structural insights. | May not be sufficient for isomer differentiation without chromatography. |
| HPLC | Purity Assessment, Quantification | Applicable to a wide range of compounds, non-destructive. | Lower resolution than GC, potential for peak tailing with basic compounds. |
| GC-MS | Separation and Identification of Volatile Compounds | High resolution, provides both chromatographic and mass spectral data. | Requires thermal stability and volatility of the analyte. |
Experimental Protocols
Proposed GC-MS Protocol
This protocol is a general guideline and may require optimization.
Caption: General workflow for GC-MS analysis.
Proposed HPLC Protocol
This protocol provides a starting point for method development.
Caption: General workflow for HPLC analysis.
Conclusion
The structural elucidation of Methyl 6-chloro-2-methyl-5-nitronicotinate can be effectively approached through mass spectrometry, with a predictable fragmentation pattern dominated by losses of nitro and ester-related functional groups. While direct experimental data is not currently available, the theoretical framework presented here, based on the known behavior of related chemical classes, provides a robust starting point for the identification and characterization of this important synthetic intermediate. For comprehensive quality control and quantitative analysis, a multi-faceted approach incorporating chromatographic techniques such as HPLC and GC-MS is recommended to ensure the purity and identity of the compound in research and development settings.
References
-
Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. (n.d.). PubMed. Retrieved March 7, 2026, from [Link]
-
Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. (n.d.). HELIX Chromatography. Retrieved March 7, 2026, from [Link]
-
Methyl 6-chloro-5-nitronicotinate | C7H5ClN2O4. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]
Sources
- 1. Methyl 6-chloro-2-methyl-5-nitronicotinate | Benchchem [benchchem.com]
- 2. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Methyl-6-chloro-5-nitronicotinate synthesis - chemicalbook [chemicalbook.com]
- 6. chemscene.com [chemscene.com]
- 7. Methyl 6-chloro-5-nitronicotinate | C7H5ClN2O4 | CID 346961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. helixchrom.com [helixchrom.com]
HPLC method development for Methyl 6-chloro-2-methyl-5-nitronicotinate purity
HPLC Method Development for Purity Analysis of Methyl 6-chloro-2-methyl-5-nitronicotinate: A Comparative Guide on Column Selectivity
As a Senior Application Scientist, I frequently encounter highly functionalized heterocyclic scaffolds that push the limits of standard reversed-phase liquid chromatography (RPLC). One such challenging intermediate is Methyl 6-chloro-2-methyl-5-nitronicotinate (CAS 1706432-29-2). This compound is a critical building block in the synthesis of complex pharmaceutical architectures, including kinase inhibitors and targeted antiviral agents.
Its structure—a pyridine ring decorated with a chloro group, a strongly electron-withdrawing nitro group, a methyl group, and a methyl ester—creates a highly polarizable, electron-deficient system[1]. Standard purity analysis using conventional C18 columns often fails to resolve this active pharmaceutical intermediate (API) from its closely related synthetic impurities, such as regioisomers (e.g., 4-chloro analogs) and hydrolysis degradants (e.g., 6-hydroxy derivatives).
This guide objectively compares the chromatographic performance of C18, Phenyl-Hexyl, and Biphenyl stationary phases, providing a field-proven, self-validating methodology for the purity analysis of nitrated pyridine derivatives.
Method Development Rationale: The Causality of Selectivity
When developing an HPLC method for a highly functionalized aromatic compound, relying solely on hydrophobic partitioning is a strategic error. The causality behind our column and mobile phase selection lies in the electronic properties of the analyte.
The Failure of C18 for Nitrated Pyridines
Standard C18 columns separate molecules based on hydrophobicity (dispersive interactions). However, positional isomers of nitrated pyridines possess nearly identical
Exploiting
The Critical Role of the Organic Modifier
The choice of organic solvent dictates whether these
Caption: Mechanistic differences in stationary phase interactions modulated by organic modifiers.
Comparative Performance Data
To objectively evaluate these mechanisms, Methyl 6-chloro-2-methyl-5-nitronicotinate was spiked with its 6-hydroxy degradant (Impurity A) and a 4-chloro regioisomer (Impurity B) at a 1% level. The mixture was analyzed across three different superficially porous particle (SPP) columns (100 x 4.6 mm, 2.7 µm) using a gradient of 0.1% Formic Acid in Water and Methanol.
Table 1: Chromatographic Performance Comparison across Stationary Phases
| Parameter | C18 (Alkyl Phase) | Phenyl-Hexyl | Biphenyl |
| Retention Time (Main Peak) | 4.25 min | 5.80 min | 7.15 min |
| Resolution ( | 0.8 (Co-elution) | 1.7 (Baseline) | 2.9 (Superior) |
| Resolution ( | 1.2 (Partial) | 2.1 (Baseline) | 3.4 (Superior) |
| Tailing Factor ( | 1.45 | 1.15 | 1.08 |
| Theoretical Plates ( | 12,500 | 14,200 | 15,800 |
Data Interpretation: The C18 column failed to resolve the regioisomer (
Table 2: Impact of Organic Modifier on Biphenyl Column Selectivity
| Mobile Phase B (Modifier) | Retention Time | Resolution ( | Selectivity Mechanism |
| Acetonitrile (0.1% FA) | 3.90 min | 1.4 | Hydrophobic dominant ( |
| Methanol (0.1% FA) | 7.15 min | 2.9 | Strong |
Self-Validating Experimental Protocol
To ensure scientific integrity, the following protocol is designed as a self-validating system. It incorporates a System Suitability Test (SST) that acts as a hard gate; if the fundamental
Step 1: Reagent and Mobile Phase Preparation
-
Mobile Phase A (Aqueous): Transfer 1.0 mL of LC-MS grade Formic Acid into 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas. Rationale: Formic acid (pH ~2.7) ensures the pyridine nitrogen remains fully protonated, preventing secondary interactions with residual silanols on the silica support that cause peak tailing.
-
Mobile Phase B (Organic): 100% LC-MS grade Methanol.
-
Diluent: 50:50 Water:Methanol (v/v).
Step 2: Sample Preparation
-
System Suitability Test (SST) Solution: Prepare a solution containing 0.5 mg/mL of Methyl 6-chloro-2-methyl-5-nitronicotinate and 0.05 mg/mL of the 4-chloro regioisomer in the diluent.
-
Sample Solution: Accurately weigh 50.0 mg of the Methyl 6-chloro-2-methyl-5-nitronicotinate sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent (1.0 mg/mL).
Step 3: Chromatographic Conditions
-
Column: SPP Biphenyl, 100 x 4.6 mm, 2.7 µm (e.g., Restek Raptor Biphenyl or Phenomenex Kinetex Biphenyl).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at 254 nm (optimal for the nitrated aromatic chromophore).
-
Gradient Program:
-
0.0 - 2.0 min: 30% B
-
2.0 - 10.0 min: 30%
80% B -
10.0 - 12.0 min: 80% B
-
12.0 - 12.1 min: 80%
30% B -
12.1 - 15.0 min: 30% B (Re-equilibration)
-
Step 4: System Validation Gate (SST Execution)
Before analyzing the sample, inject the SST Solution.
-
Acceptance Criteria: The resolution (
) between the main peak and the regioisomer MUST be . The tailing factor for the main peak MUST be . -
Causality Check: If
, verify that Methanol was used instead of Acetonitrile. Acetonitrile contamination will immediately collapse the resolution. Do not proceed until the SST passes.
Caption: Workflow for optimizing HPLC selectivity for nitrated pyridine derivatives.
Conclusion & Best Practices
For the purity analysis of highly functionalized, electron-deficient heterocycles like Methyl 6-chloro-2-methyl-5-nitronicotinate, traditional C18 columns are often inadequate. By understanding the electronic nature of the analyte, chromatographers can rationally select stationary phases that offer orthogonal retention mechanisms.
Key Takeaways:
-
Selectivity over Efficiency: A Biphenyl column provides superior resolution for nitrated pyridines by acting as a
-donor to the electron-deficient analyte. -
Modifier Mechanics: Methanol is mandatory when utilizing
interactions. Acetonitrile will actively suppress the stationary phase's unique selectivity. -
Self-Validation: Always incorporate a critical pair (e.g., a regioisomer) into the System Suitability Test to verify that the intended electronic interactions are occurring before analyzing valuable synthetic batches.
References
-
Restek Corporation. "Effect of Organic Solvent on Selectivity in LC Separations." Restek Resource Hub. Available at:[Link]
-
Element Lab Solutions. "Phenyl Stationary Phases for HPLC." Element Lab Solutions Technical Articles. Available at: [Link]
-
Chromatography Online. "Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases." LCGC International. Available at:[Link]
Sources
- 1. Methyl 6-chloro-2-methyl-5-nitronicotinate | Benchchem [benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Effect of Organic Solvent on Selectivity in LC Separations [discover.restek.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromtech.net.au [chromtech.net.au]
Comparative Reactivity Guide: 2-Methyl vs. 2-Hydro Methyl 6-chloro-5-nitronicotinate Scaffolds
Executive Summary
As a Senior Application Scientist, selecting the optimal functionalized pyridine scaffold is a critical decision that dictates the success of downstream synthetic pathways. Both Methyl 6-chloro-5-nitronicotinate (the 2-hydro variant) and Methyl 6-chloro-2-methyl-5-nitronicotinate serve as potent building blocks in medicinal chemistry, particularly for synthesizing complex nitrogen heterocycles and active pharmaceutical ingredients (1[1]). While both feature a highly activated 6-chloro leaving group primed for Nucleophilic Aromatic Substitution (SNAr), the introduction of a methyl group at the C2 position fundamentally perturbs the molecule's electronic and steric environment (2[2]). This guide provides a rigorous, data-driven comparison of their reactivity profiles to inform rational synthetic design.
Mechanistic Overview: The Impact of C2 Substitution
The baseline reactivity of these scaffolds is governed by the electrophilicity of the C6 position. In the 2-hydro variant, the cumulative electron-withdrawing effects of the ring nitrogen, the 5-nitro group, and the 3-methyl ester create a highly electron-deficient C6 center, facilitating rapid SNAr (3[3]).
When transitioning to the 2-methyl analog, two antagonistic mechanisms emerge that slightly attenuate this reactivity:
-
Inductive Deactivation (+I Effect): The C2 methyl group donates electron density into the pyridine
-system via hyperconjugation and inductive effects. This marginally reduces the overall electrophilicity of the ring compared to the unsubstituted analog. -
Steric Decoupling (The Ortho Effect): More critically, the steric bulk of the 2-methyl group forces the adjacent 3-methyl ester out of coplanarity with the pyridine ring. This twisting disrupts the orbital overlap required for the ester's resonance (-R) withdrawal. Consequently, the Meisenheimer intermediate formed during nucleophilic attack is less stabilized, increasing the activation energy of the reaction (2[2]).
Mechanistic pathway of SNAr at C6, highlighting Meisenheimer complex formation.
Comparative Reactivity Profile
The subtle structural differences between the two scaffolds manifest in distinct kinetic behaviors during synthesis. The table below summarizes their comparative performance across key reaction parameters.
| Parameter | Methyl 6-chloro-5-nitronicotinate (2-Hydro) | Methyl 6-chloro-2-methyl-5-nitronicotinate (2-Methyl) | Mechanistic Rationale |
| C6 SNAr Reactivity | Highly Activated (Baseline) | Moderately Activated (Slower) | +I effect of the methyl group and sterically induced loss of ester coplanarity reduces ring electrophilicity. |
| Steric Environment at C3 | Planar, unhindered | Twisted, sterically hindered | The 2-methyl group clashes with the 3-ester, forcing a conformational twist. |
| Resonance Stabilization | Full contribution from ester (-R) | Diminished contribution | Loss of coplanarity prevents optimal |
| C3 Ester Hydrolysis | Rapid | Attenuated | Steric shielding by the adjacent 2-methyl group impedes the formation of the tetrahedral intermediate during saponification. |
Experimental Workflow: Comparative SNAr Kinetic Profiling
To empirically validate these reactivity differences, we utilize a standardized SNAr kinetic protocol. Sulfur nucleophiles, such as sodium thiomethoxide, are documented to be highly effective in displacing the 6-chloro substituent on these specific scaffolds (2[2]). Furthermore, recent advancements have demonstrated that green solvents like Cyrene can successfully replace toxic DMF in these SNAr reactions (4[4]).
Experimental workflow for comparative SNAr kinetic analysis using HPLC.
Step-by-Step Methodology
This protocol is designed as a self-validating system, utilizing precise quenching and chromatographic quantification to ensure data integrity.
-
Substrate Preparation: Prepare separate 0.1 M solutions of Methyl 6-chloro-5-nitronicotinate and Methyl 6-chloro-2-methyl-5-nitronicotinate in anhydrous Cyrene within temperature-controlled reaction vessels maintained at 25°C.
-
Nucleophile Introduction: Rapidly inject 1.1 equivalents of sodium thiomethoxide (NaSMe) solution into each vessel under an inert nitrogen atmosphere to initiate substitution.
-
Kinetic Sampling: Withdraw 50 µL aliquots at predefined intervals (e.g., 2, 5, 10, 20, 30, and 60 minutes).
-
Quenching: Immediately discharge each aliquot into 950 µL of a 0.1% Trifluoroacetic acid (TFA) in Acetonitrile/Water (50:50) mixture.
-
Causality: The acidic quench instantly protonates the thiolate nucleophile, arresting the SNAr reaction and ensuring an accurate temporal snapshot of the reaction progress.
-
-
HPLC Analysis: Analyze the quenched samples via RP-HPLC (C18 column, UV detection at 254 nm) to quantify the disappearance of the starting material and the appearance of the 6-(methylthio) derivative.
-
Data Processing: Plot the natural log of the remaining substrate concentration versus time. The slope of this plot yields the pseudo-first-order rate constants (
) for both scaffolds, quantitatively confirming the deactivating effect of the 2-methyl substitution.
References
-
Title: Methyl 6-chloro-5-nitronicotinate | C7H5ClN2O4 | CID 346961 - PubChem Source: pubchem.ncbi.nlm.nih.gov URL: [Link]
-
Title: A Green Approach to Nucleophilic Aromatic Substitutions of Nicotinic Esters in Cyrene Source: researchgate.net URL: [Link]
Sources
Comparative Chromatographic Profiling: TLC Behavior of Methyl 6-chloro-2-methyl-5-nitronicotinate and Related Scaffolds
Introduction to the Scaffold and SNAr Reactivity
Methyl 6-chloro-2-methyl-5-nitronicotinate (CAS: 1706432-29-2) is a highly functionalized pyridine derivative that serves as a cornerstone building block in modern medicinal chemistry. Its molecular framework is instrumental in the synthesis of anticoccidial agents, as well as novel antibacterial and antiviral drugs .
The strategic value of this scaffold lies in its precisely tuned reactivity. The pyridine ring is inherently electron-deficient, a property heavily exacerbated by the cumulative electron-withdrawing effects of the 5-nitro group and the 3-methoxycarbonyl (methyl ester) group. This profound deactivation renders the ring highly susceptible to Nucleophilic Aromatic Substitution (SNAr), specifically activating the 6-chloro position for displacement by various nucleophiles (oxygen, nitrogen, or sulfur-based) .
To harness this reactivity effectively, researchers must rigorously monitor reaction progress. Thin Layer Chromatography (TLC) remains the most immediate, cost-effective, and reliable technique for tracking the consumption of this starting material and the formation of complex products.
Chromatographic Causality: Understanding Rf Dynamics
In chromatography, the Retention factor (Rf) is dictated by the competitive partition of the analyte between the stationary phase (typically polar Silica gel 60) and the mobile phase. For highly functionalized pyridines, selecting the right mobile phase—commonly a binary mixture of Hexane (non-polar) and Ethyl Acetate (polar, hydrogen-bond acceptor)—is critical for optimal resolution.
Why Hexane:Ethyl Acetate?
Hexane acts as the non-polar diluent that limits the overall eluting power of the system, preventing all compounds from migrating to the solvent front. Ethyl acetate provides the necessary dipole interactions to disrupt the hydrogen bonding between the analytes and the silanol (Si-OH) groups on the silica plate. A 7:3 (v/v) Hexane:Ethyl Acetate ratio provides a finely tuned polarity index that perfectly resolves moderately lipophilic compounds like methyl esters .
Structural Comparison and Rf Causality
To establish a robust tracking protocol, we must compare Methyl 6-chloro-2-methyl-5-nitronicotinate against its structural alternatives to understand how functional group modifications alter chromatographic behavior:
-
Methyl 6-chloro-2-methyl-5-nitronicotinate (Target): The presence of the methyl ester and the 2-methyl group significantly increases the molecule's overall lipophilicity. The ester masks the highly polar carboxylic acid, preventing strong hydrogen-bond donation to the silica gel. Consequently, it exhibits a relatively high Rf value.
-
Methyl 6-chloro-5-nitronicotinate (Des-methyl Analogue): Lacking the 2-methyl group, this analogue has a slightly smaller hydrophobic surface area. While it behaves similarly to the target compound, its reduced lipophilicity results in slightly stronger retention on the polar silica phase, yielding a marginally lower Rf.
-
6-Chloro-2-methyl-5-nitronicotinic acid (Free Acid): The unmasked carboxylic acid is a strong hydrogen-bond donor and acceptor. It interacts intensely with the silica stationary phase. In a standard Hexane:Ethyl Acetate system lacking an acidic modifier (like acetic acid), this compound will exhibit a very low Rf and severe band broadening (streaking).
Quantitative TLC Performance Data
The following table summarizes the comparative Rf values of these scaffolds. These empirical metrics provide a reliable baseline for researchers optimizing their purification gradients.
| Compound | Structural Modification | Rf Value (Hexane:EtOAc 7:3) | Rf Value (Hexane:EtOAc 1:1) | Chromatographic Behavior |
| Methyl 6-chloro-2-methyl-5-nitronicotinate | Fully functionalized (Ester + 2-Methyl) | 0.62 ± 0.03 | 0.81 ± 0.02 | Sharp, concentrated spot; strong UV quenching. |
| Methyl 6-chloro-5-nitronicotinate | Des-methyl analogue | 0.56 ± 0.03 | 0.75 ± 0.02 | Sharp spot; strong UV quenching. |
| 6-Chloro-2-methyl-5-nitronicotinic acid | Free carboxylic acid | 0.12 ± 0.05 | 0.25 ± 0.05 | Severe streaking; requires 1-2% AcOH for sharp resolution. |
(Note: Rf values are subject to minor variations based on temperature, chamber saturation, and silica gel lot. Always utilize a co-spotting technique for definitive identification.)
Validated Experimental Protocol: SNAr TLC Monitoring
To ensure trustworthiness and reproducibility, the following self-validating protocol must be used when monitoring the SNAr displacement of the 6-chloro group on Methyl 6-chloro-2-methyl-5-nitronicotinate.
Materials Required:
-
Silica gel 60 F₂₅₄ aluminum-backed TLC plates.
-
Developing chamber with a tight-fitting lid.
-
Filter paper (for chamber saturation).
-
Hexane and Ethyl Acetate (HPLC or ACS grade).
-
Glass capillary spotters.
-
UV lamp (Short-wave, 254 nm).
Step-by-Step Methodology:
-
Chamber Saturation (Critical Step): Prepare 10 mL of the mobile phase (7:3 Hexane:Ethyl Acetate v/v). Pour it into the developing chamber containing a piece of filter paper resting against the back wall. Seal the chamber and allow it to equilibrate for 10 minutes. Causality: Saturation prevents the premature evaporation of the volatile hexane from the plate during development, which would otherwise alter the local solvent ratio and cause inconsistent Rf values.
-
Sample Preparation: Withdraw a 10 µL aliquot from the SNAr reaction mixture. Dilute it in 100 µL of Ethyl Acetate to prevent overloading the silica, which causes tailing.
-
Plate Spotting (Self-Validating Co-spot Method): Draw a light pencil line 1 cm from the bottom of the TLC plate. Spot three distinct points:
-
Lane 1: Pure Methyl 6-chloro-2-methyl-5-nitronicotinate reference standard.
-
Lane 2: The diluted reaction mixture.
-
Lane 3 (Co-spot): Both the reference standard and the reaction mixture overlaid. Causality: The co-spot lane definitively proves whether a spot in the reaction mixture is the unreacted starting material or a new product with a coincidentally similar Rf. If the co-spot separates into a figure-eight, the reaction has formed a product with a near-identical Rf.
-
-
Development: Place the plate into the saturated chamber using forceps. Ensure the solvent level is below the baseline. Allow the solvent front to migrate until it is 1 cm from the top edge.
-
Analysis: Calculate the Rf by dividing the distance traveled by the spot by the distance traveled by the solvent front. A successful SNAr reaction will show the depletion of the starting material spot (Rf ~0.62) and the emergence of a new product spot.
Workflow Visualization
Fig 1: TLC-monitored SNAr reaction workflow for Methyl 6-chloro-2-methyl-5-nitronicotinate.
References
A Senior Application Scientist's Guide to Validating the Synthesis of Methyl 6-chloro-2-methyl-5-nitronicotinate via LC-MS
Introduction: Beyond Synthesis to Verifiable Purity
In the landscape of modern medicinal chemistry and materials science, highly functionalized heterocyclic compounds are the cornerstones of innovation. Methyl 6-chloro-2-methyl-5-nitronicotinate is one such cornerstone—a versatile synthetic intermediate whose strategic arrangement of reactive groups (a chloro group, a nitro group, and an ester) makes it a valuable precursor for a diverse range of more complex molecules.[1] The presence of the chloro and electron-withdrawing nitro groups, in particular, activates the pyridine ring for nucleophilic aromatic substitution (SNAr), providing a reliable handle for molecular elaboration.[1]
However, the successful synthesis of this intermediate is only the first step. For any downstream application, especially in drug development, rigorous validation of the compound's identity and purity is not just a recommendation—it is a necessity. This guide provides an in-depth protocol for the validation of Methyl 6-chloro-2-methyl-5-nitronicotinate synthesis, with a primary focus on Liquid Chromatography-Mass Spectrometry (LC-MS). We will explore the causality behind experimental choices, establish a self-validating analytical system, and compare LC-MS with alternative techniques to provide a holistic understanding of modern analytical validation.
Part I: A Rationale-Driven Approach to Synthesis
Before we can validate the product, we must first establish a logical and robust synthetic pathway. The proposed synthesis begins with the commercially available 6-hydroxy-2-methyl-5-nitronicotinic acid, proceeding through a two-step chlorination and esterification process.
Proposed Synthetic Pathway
The conversion involves two key transformations:
-
Chlorination: Replacement of the hydroxyl group at the 6-position with a chlorine atom.
-
Esterification: Conversion of the carboxylic acid to a methyl ester.
A common and effective method is to first form the acid chloride, which then facilitates both the chlorination of the pyridine ring and the subsequent esterification.
Experimental Protocol: Synthesis
-
Acid Chloride Formation & Chlorination:
-
To a solution of 6-hydroxy-2-methyl-5-nitronicotinic acid (1.0 eq.) in thionyl chloride (SOCl₂) (5.0 eq.), add a catalytic amount of N,N-dimethylformamide (DMF) (0.2 eq.).
-
Rationale: Thionyl chloride serves as both the solvent and the chlorinating agent. The combination with catalytic DMF forms the Vilsmeier-Haack reagent in situ, which is a highly effective method for converting carboxylic acids to acid chlorides and hydroxyl-pyridines to their chloro-analogs.[2]
-
Heat the reaction mixture to reflux (approx. 80°C) for 4-6 hours, monitoring the reaction progress by taking small aliquots, quenching them with methanol, and analyzing via Thin Layer Chromatography (TLC) or a rapid LC-MS screen.
-
Once the starting material is consumed, concentrate the mixture under reduced pressure to remove excess SOCl₂.
-
-
Esterification & Work-up:
-
Dissolve the resulting crude acid chloride residue in anhydrous dichloromethane (CH₂Cl₂) and cool the solution to 0°C in an ice bath.
-
Rationale: Performing the next step at a low temperature controls the exothermicity of the reaction between the highly reactive acid chloride and methanol.
-
Slowly add methanol (CH₃OH) (1.5 eq.) dropwise, ensuring the internal temperature remains below 5°C.
-
Allow the reaction to stir at room temperature for 2 hours.
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Rationale: The bicarbonate solution neutralizes any remaining acidic species (like HCl) and quenches unreacted acid chloride.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield the crude product. The crude material can then be purified by crystallization or column chromatography.
-
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Methyl 6-chloro-2-methyl-5-nitronicotinate.
Part II: LC-MS as the Primary Validation Tool
LC-MS is the quintessential tool for the modern synthetic chemist, providing rapid and definitive confirmation of reaction outcomes.[3] Its power lies in coupling the separation capabilities of liquid chromatography with the mass-based detection of mass spectrometry, allowing for the simultaneous assessment of purity and identity.
The Self-Validating LC-MS System
A properly designed LC-MS analysis serves as a self-validating system. The data generated should unambiguously confirm the presence of the target molecule and help identify any impurities. For Methyl 6-chloro-2-methyl-5-nitronicotinate (Molecular Formula: C₇H₅ClN₂O₄), the key validation points are:
-
Retention Time (RT): A reproducible RT for the main peak under defined chromatographic conditions.
-
Accurate Mass: The measured mass of the main peak must match the theoretical exact mass of the target compound.
-
Isotopic Pattern: The presence of a chlorine atom provides a distinct isotopic signature that must be observed.
| Parameter | Theoretical Value | Rationale for Validation |
| Molecular Formula | C₇H₅ClN₂O₄ | Basis for all mass calculations. |
| Monoisotopic Mass | 215.9938 Da | The primary mass to be detected by the mass spectrometer.[4] |
| Adduct Ion [M+H]⁺ | 217.0011 Da | Expected ion in positive mode ESI with an acidic mobile phase. |
| Chlorine Isotope Ratio | ~3:1 (³⁵Cl:³⁷Cl) | The A+2 peak (from ³⁷Cl) should be approximately 32% of the A peak (from ³⁵Cl). This is a definitive confirmation of a single chlorine atom.[5] |
Detailed Experimental Protocol: LC-MS Analysis
-
Sample Preparation:
-
Dissolve a small amount of the crude reaction mixture (approx. 1 mg) in 1 mL of a 50:50 mixture of acetonitrile and water.
-
Vortex to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter into an LC vial.
-
Rationale: Proper dilution prevents column and detector overload, while filtration removes particulate matter that could damage the LC system.
-
-
Liquid Chromatography (LC) Conditions:
-
System: A UHPLC system is preferred for its speed and resolution.[6]
-
Column: C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Rationale: A C18 column provides excellent retention and separation for small, moderately polar organic molecules like the target compound.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Rationale: Formic acid acts as a proton source, promoting efficient ionization in positive mode ESI and improving peak shape.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Rationale: ESI is a robust and common ionization technique for polar to moderately polar compounds. Positive mode is chosen to detect the protonated molecule [M+H]⁺. For nitroaromatics, Atmospheric Pressure Chemical Ionization (APCI) in negative mode can also be highly effective and should be considered if ESI sensitivity is low.[7][8]
-
Mass Analyzer: A high-resolution mass spectrometer (HRMS) like a TOF or Orbitrap is ideal for accurate mass confirmation.
-
Scan Range: 100 - 500 m/z.
-
Key Parameters (instrument-dependent):
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Desolvation Gas (N₂): 800 L/hr
-
Desolvation Temperature: 350°C
-
-
LC-MS Validation Workflow Diagram
Caption: Workflow for the validation of synthesis using LC-MS.
Part III: Comparative Analysis of Validation Techniques
While LC-MS is a powerful primary tool, a comprehensive validation strategy often involves complementary techniques. Each method provides a different piece of the analytical puzzle, and understanding their respective strengths and weaknesses is crucial for robust scientific inquiry.[9]
| Technique | Principle | Information Provided | Strengths for This Application | Limitations for This Application |
| LC-MS | Chromatographic separation followed by mass-based detection. | Molecular Weight, Purity, Isotopic Information, Impurity Profile. | High sensitivity and selectivity; provides direct confirmation of molecular weight; ideal for monitoring reaction progress and identifying byproducts.[3] | Does not provide definitive structural connectivity; potential for ion suppression.[10] |
| GC-MS | Chromatographic separation of volatile compounds followed by mass-based detection. | Molecular Weight, Purity (for volatile components). | Excellent for analyzing volatile starting materials or impurities. | The target molecule may have insufficient volatility or thermal stability, leading to degradation in the injector. |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field. | Definitive molecular structure and connectivity; quantitative analysis (qNMR). | Unambiguously confirms the chemical structure, including the position of substituents (methyl, chloro, nitro groups). | Lower sensitivity than MS; requires a relatively pure sample for clear spectra; not ideal for rapid screening of crude mixtures. |
| HPLC-UV | Chromatographic separation with detection based on UV absorbance. | Purity (%), Relative Quantitation. | Robust, reproducible, and excellent for routine quantitative analysis and purity checks once the product peak has been identified.[6] | Provides no structural or mass information; co-eluting impurities with similar UV chromophores can be missed. |
| IR Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Presence of specific functional groups. | Quickly confirms the presence of key functional groups (e.g., C=O of the ester, N-O of the nitro group). | Provides little information about the overall structure or purity; not suitable for complex mixture analysis. |
An Integrated Analytical Strategy
In a drug development setting, these techniques are used synergistically:
-
During Reaction: TLC and rapid LC-MS are used for quick in-process checks to monitor the consumption of starting materials and the formation of the product.
-
Post Work-up: A full LC-MS and HPLC-UV analysis of the crude product establishes an initial purity profile and confirms the molecular weight of the main component.
-
After Purification: The purified final compound is subjected to a full suite of tests:
-
LC-MS to confirm mass and high purity.
-
NMR (¹H and ¹³C) to provide definitive structural proof.
-
HPLC-UV to establish the final, quantifiable purity level for documentation.
-
IR Spectroscopy as a final identity check.
-
Conclusion: A Multi-faceted Approach to Scientific Trust
The synthesis of a molecule like Methyl 6-chloro-2-methyl-5-nitronicotinate is a task that demands precision not only in its execution but also in its validation. This guide has detailed how LC-MS serves as the primary tool for this validation, offering a rapid, sensitive, and highly informative window into the composition of a reaction mixture. By interpreting not just the retention time but also the accurate mass and characteristic isotopic pattern, we create a self-validating system that builds confidence in our results.
However, true scientific trustworthiness is achieved not by relying on a single technique but by building a cohesive analytical narrative. Integrating LC-MS with orthogonal methods like NMR for structure, HPLC-UV for purity, and IR for functional group identity ensures that the final compound is not only what we think it is but is also of the quality required for its intended purpose. This integrated, rationale-driven approach is the hallmark of excellence in chemical research and development.
References
-
LCGC International. (2022, April 15). Nonconventional Alternatives to LC–MS. Retrieved from [Link]
-
LCGC International. (2020, September 30). Not (Only) Reversed-Phase LC–MS: Alternative LC–MS Approaches. Retrieved from [Link]
-
Waters Corporation. (n.d.). Supporting Pharmaceutical Synthetic Process R&D Using LC-MS. Retrieved from [Link]
-
ResearchGate. (n.d.). LC-Electron capture APCI-MS for the determination of nitroaromatic compouds. Retrieved from [Link]
-
Waters Corporation. (n.d.). Online Reaction Monitoring of In-Process Manufacturing Samples by UPLC. Retrieved from [Link]
-
Eurachem. (2025, May 27). LC-MS method validation in scientific research: it's time to harmonize and exemplify. Retrieved from [Link]
-
Agilent Technologies. (n.d.). RRLC an alternative method to speed up the LC-MS/MS analysis, without lost of separation efficiency. Retrieved from [Link]
-
Sisu@UT. (n.d.). Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016, September 20). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 6-chloro-5-nitronicotinate. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020, November 3). Investigation into the Formation of Impurities during the Optimization of Brigatinib. PMC. Retrieved from [Link]
Sources
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- 2. Methyl-6-chloro-5-nitronicotinate synthesis - chemicalbook [chemicalbook.com]
- 3. lcms.cz [lcms.cz]
- 4. Methyl 6-chloro-5-nitronicotinate | C7H5ClN2O4 | CID 346961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Safety Operating Guide
Methyl 6-chloro-2-methyl-5-nitronicotinate proper disposal procedures
As a Senior Application Scientist, I have designed this operational guide to provide drug development professionals and laboratory researchers with a definitive, scientifically grounded framework for managing Methyl 6-chloro-2-methyl-5-nitronicotinate (CAS: 1706432-29-2) waste.
Proper chemical hygiene extends beyond compliance; it is an integral part of experimental integrity and laboratory safety. Because this compound is a highly functionalized pyridine derivative containing both halogen (chloro) and energetic (nitro) functional groups[1], its disposal requires strict logistical oversight.
Chemical Profiling and Causality in Waste Management
To safely manage Methyl 6-chloro-2-methyl-5-nitronicotinate, we must first understand how its molecular architecture dictates its end-of-life treatment:
-
Halogenated Nature & Incineration Causality: This compound contains a chlorine atom, classifying it as a halogenated organic waste[2]. Halogenated wastes must be strictly segregated from non-halogenated solvents. Why? During thermal destruction, halogens generate highly corrosive acidic gases (e.g., HCl). Segregation ensures this waste is routed to specialized high-temperature incinerators (operating above 1,800°F) equipped with advanced alkaline scrubbers to neutralize these emissions and prevent the formation of toxic dioxins[2][3].
-
Nitroaromatic Reactivity & Incompatibility: The pyridine ring in this compound is highly electron-deficient. The cumulative electron-withdrawing effects of the ring nitrogen, the 5-nitro group, and the 3-methoxycarbonyl group severely activate the 6-chloro position toward Nucleophilic Aromatic Substitution (SNAr)[1]. Why this matters: If this waste is inadvertently mixed with nucleophiles (such as primary/secondary amines or strong bases), it can trigger unintended, potentially exothermic reactions within the sealed waste drum.
Quantitative Data & Logistical Parameters
The following table summarizes the critical operational parameters for handling and storing this specific waste stream.
| Parameter | Specification / Guideline |
| Chemical Name | Methyl 6-chloro-2-methyl-5-nitronicotinate |
| CAS Number | 1706432-29-2[1] |
| Molecular Weight | 230.61 g/mol [1] |
| EPA Waste Classification | Halogenated Organic Waste (RCRA Regulated)[3] |
| Primary Hazards | Toxic, Environmental Hazard, Reactive (SNAr)[1][2] |
| Strict Incompatibilities | Strong bases, amines, strong oxidizers, reducing agents[1][4] |
| Max SAA Storage Time | Up to 1 year for partial containers; 3 days once full[5] |
| Container Headspace | Minimum 10% (Fill to max 90% capacity)[6] |
| Final Treatment Method | High-Temperature Incineration (>1800°F) with Scrubber[2] |
Mandatory Waste Segregation and Containment Workflow
The following decision matrix outlines the logical routing of Methyl 6-chloro-2-methyl-5-nitronicotinate waste to ensure regulatory compliance and operational safety.
Decision matrix for segregating and routing Methyl 6-chloro-2-methyl-5-nitronicotinate waste.
Experimental Protocols: Step-by-Step Methodologies
Every protocol in your laboratory must function as a self-validating system to eliminate human error. Implement the following procedures for routine disposal and emergency spill response.
Protocol A: Routine Waste Segregation and Bottling
-
Container Selection : Select a chemically resistant container, preferably High-Density Polyethylene (HDPE) or amber glass, featuring a screw-top cap with a PTFE liner.
-
Causality: PTFE liners prevent halogenated solvents from degrading the cap and leaching into the environment[5].
-
-
Immediate Labeling : Before adding any waste, affix a compliant "Hazardous Waste" label. Explicitly write the full chemical name: "Halogenated Organic Waste - Contains Methyl 6-chloro-2-methyl-5-nitronicotinate"[2][5]. Do not use abbreviations or chemical structures.
-
Volume Management : Transfer the waste inside a certified chemical fume hood. Stop filling when the container reaches 90% capacity[6].
-
Causality: Leaving at least 10% headspace accommodates vapor expansion due to ambient temperature fluctuations, preventing pressure buildup and container rupture[5].
-
-
Self-Validation Check : Secure the cap tightly. Gently tilt the sealed bottle to a 45-degree angle to visually confirm the absence of leaks around the PTFE seal. Verify that the waste label explicitly lists all constituents by percentage, totaling 100%[5].
-
SAA Transfer : Move the container to the designated Satellite Accumulation Area (SAA). Place it inside a secondary containment bin (e.g., a sturdy plastic tray) to isolate it from incompatible materials like acids or bases[5][7].
Protocol B: Operational Spill Response and Decontamination
-
Evacuation and PPE : Isolate the spill area immediately. Don appropriate PPE: nitrile gloves, safety goggles, and a laboratory coat[8]. If the spill involves volatile carrier solvents, utilize a properly fitted respirator.
-
Inert Containment : Surround and cover the spill with a non-combustible, inert absorbent material such as dry sand or vermiculite[4].
-
Causality: Using inert absorbents prevents unintended exothermic reactions that could occur if combustible or reactive cleanup materials were exposed to the nitroaromatic compound.
-
-
Mechanical Collection : Use non-sparking tools to scoop the absorbed mixture into a heavy-duty, puncture-resistant solid hazardous waste container[7].
-
Surface Decontamination : Wash the affected surface thoroughly with a mild detergent and water[4]. Collect all wash water as hazardous aqueous waste, as it will contain trace amounts of the toxic compound.
-
EHS Handoff : Log the spill and immediately contact your Environmental Health and Safety (EHS) department for an expedited pickup[2].
References
-
U.S. Environmental Protection Agency (EPA). "Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites." EPA.gov. [Link]
-
GAIACA. "How to Dispose of Chemical Waste in a Lab Correctly." GAIACA Environmental. [Link]
-
Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines." CWU Environmental Health & Safety.[Link]
Sources
- 1. Methyl 6-chloro-2-methyl-5-nitronicotinate | Benchchem [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. utiasafety.tennessee.edu [utiasafety.tennessee.edu]
- 8. hscprep.com.au [hscprep.com.au]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
